Technical Documentation Center

(S)-1-Methyl-azepan-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-1-Methyl-azepan-4-ol

Core Science & Biosynthesis

Foundational

(S)-1-Methyl-azepan-4-ol chemical structure and properties

High-Purity Chiral Building Block for Medicinal Chemistry [1] Executive Summary (S)-1-Methyl-azepan-4-ol is a specialized chiral heterocyclic amine used primarily as a pharmacophore scaffold in the synthesis of bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Chiral Building Block for Medicinal Chemistry [1]

Executive Summary

(S)-1-Methyl-azepan-4-ol is a specialized chiral heterocyclic amine used primarily as a pharmacophore scaffold in the synthesis of bioactive compounds, most notably H1-receptor antagonists like Azelastine .[1] As a seven-membered azacyclic ring with a chiral hydroxyl group, it offers unique conformational properties that distinguish it from smaller pyrrolidine or piperidine analogs. This guide details its chemical structure, physicochemical properties, asymmetric synthesis routes, and critical role in drug development.

Chemical Identity & Structure

The compound consists of a saturated seven-membered nitrogen heterocycle (azepane) with a methyl substitution at the nitrogen (position 1) and a hydroxyl group at position 4.[1] The (S)-enantiomer carries a specific spatial arrangement at the C4 chiral center, which is critical for binding affinity in target receptors.

PropertyDetail
Chemical Name (S)-1-Methyl-azepan-4-ol
Synonyms (S)-4-Hydroxy-1-methylazepane; (S)-Hexahydro-1-methyl-1H-azepin-4-ol
CAS Number (Racemate) 19065-49-7
CAS Number (Ketone Precursor) 19869-42-2
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Chiral Center C4 (S-configuration)
SMILES CN1CCCCC1
Structural Visualization

The following diagram illustrates the stereochemical orientation and the core azepane ring structure.

G cluster_0 Structural Core N1 N-Methyl Group (Position 1) Ring Azepane Ring (7-Membered) N1->Ring Methylation C4 Chiral Center (C4) (S)-Hydroxyl Group Ring->C4 Substitution

Caption: Structural decomposition of (S)-1-Methyl-azepan-4-ol highlighting the N-methylated azepane core and the C4 chiral center.

Physicochemical Properties

The following data represents the core physical characteristics. Note that while enantiomers share scalar properties (BP, Solubility), they differ in optical rotation.

PropertyValueCondition/Note
Appearance Colorless to pale yellow oilViscous liquid at RT
Boiling Point 205°C (est.) / 95-100°C@ 760 mmHg / @ 10 mmHg
Density 0.977 g/cm³@ 20°C
pKa 15.09 ± 0.20Predicted (Hydroxyl)
pKa (Basic) ~9.5Tertiary Amine Nitrogen
LogP 0.61Lipophilic, crosses BBB
Solubility Soluble in EtOH, DMSO, CHCl₃Miscible with polar organics
Optical Rotation Must be determinedSpecific to (S)-isomer purity

Synthesis & Manufacturing Methodologies

The synthesis of the pure (S)-enantiomer typically proceeds via the Asymmetric Enzymatic Reduction of the precursor ketone, 1-Methylazepan-4-one .[1] This route is preferred over classical resolution for its high enantiomeric excess (ee > 99%) and atom economy.

Route 1: Biocatalytic Asymmetric Reduction (Green Chemistry)

This method utilizes Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) enzymes to selectively reduce the ketone.

Protocol:

  • Substrate Preparation: Dissolve 1-Methylazepan-4-one (CAS 19869-42-2) in a phosphate buffer (pH 7.[1]0) containing 10% Isopropyl Alcohol (IPA) as a co-substrate.

  • Enzyme Addition: Add specific ADH enzyme (e.g., Lactobacillus kefir ADH or commercially screened KRED variants) and NADP+ cofactor.

  • Incubation: Stir at 30°C for 24-48 hours. The enzyme selectively transfers a hydride to the Re-face or Si-face of the carbonyl to yield the (S)-alcohol.

  • Extraction: Extract the product with Ethyl Acetate.

  • Purification: Dry over Na₂SO₄ and concentrate. Purity is confirmed via Chiral HPLC.

Route 2: Asymmetric Transfer Hydrogenation (Chemical Catalysis)

Uses Ruthenium-based catalysts for scalable chemical synthesis.[1]

  • Catalyst: RuCl

  • Hydrogen Source: Formic acid/Triethylamine azeotrope.[1]

  • Mechanism: The chiral ligand directs the hydride attack to yield the (S)-alcohol.

Synthesis Workflow Diagram

Synthesis Start Precursor: 1-Methylazepan-4-one (CAS 19869-42-2) Step1 Asymmetric Reduction (Biocatalysis or Ru-Catalyst) Start->Step1 + NADH/NADPH Inter Transition State (Hydride Transfer) Step1->Inter Stereoselective Attack Product Product: (S)-1-Methyl-azepan-4-ol (>99% ee) Inter->Product Workup & Purification

Caption: Synthetic pathway from the ketone precursor to the chiral alcohol via asymmetric reduction.

Applications in Medicinal Chemistry

(S)-1-Methyl-azepan-4-ol serves as a critical intermediate for introducing the azepane ring into pharmaceutical architectures.

Azelastine Synthesis

It is a direct structural analog to the azepane moiety found in Azelastine (an antihistamine and mast cell stabilizer). While Azelastine is often marketed as a racemate, the specific enantiomers exhibit differential binding affinities to the H1 receptor. The (S)-alcohol can be converted to the corresponding hydrazine or halide to couple with the phthalazinone core.

GPCR Ligand Design

The 7-membered ring provides a unique "conformational twist" compared to 6-membered piperidines.[1] This is exploited in designing ligands for:

  • Muscarinic Receptors: The flexible ring allows for induced-fit binding.

  • Sigma Receptors: N-substituted azepanes show high affinity for Sigma-1 receptors, relevant in neuropathic pain and neurodegeneration research.[1]

Analytical Characterization

To validate the identity and purity of (S)-1-Methyl-azepan-4-ol, the following analytical signatures are expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       2.34 (s, 3H, N-CH ₃)
      
    • 
       3.85 (m, 1H, CH -OH) - Shift varies with concentration[1]
      
    • 
       2.5-2.7 (m, 4H, 
      
      
      
      -ring protons)
    • 
       1.5-1.9 (m, 6H, remaining ring protons)
      
  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 130.12 m/z[1]

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H

    • Mobile Phase: Hexane:IPA (90:[1]10) + 0.1% Diethylamine

    • Detection: UV @ 210 nm (low absorption, RI detector preferred)

Safety & Handling

Hazard Classification (GHS):

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2-8°C. The compound is hygroscopic and sensitive to oxidation (N-oxide formation).[1]

  • Spill: Absorb with sand or vermiculite; neutralize with weak acid before disposal.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10975509, 1-Methylazepan-4-ol. Retrieved from [Link][1][2]

  • MDPI (2017). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Catalysts, 7(2). Retrieved from [Link][1][3]

  • Organic Chemistry Portal (2003). Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Org.[4][5] Lett., 5, 173-176.[5] Retrieved from [Link]

Sources

Exploratory

(S)-1-Methyl-azepan-4-ol CAS 19065-49-7 chiral isomer

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists and process chemists. It prioritizes actionable synthetic pathways, rigorous characterization, and the specific chiral...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists and process chemists. It prioritizes actionable synthetic pathways, rigorous characterization, and the specific chiral utility of the (S)-isomer.

Chiral Isomer of CAS 19065-49-7

Executive Summary

(S)-1-Methyl-azepan-4-ol is the pharmacologically active enantiomer derived from the generic 1-methylazepan-4-ol (CAS 19065-49-7). While the generic CAS often refers to the racemate, the (S)-isomer represents a critical chiral building block in the synthesis of seven-membered nitrogen heterocycles (azepanes). These scaffolds are fundamental to central nervous system (CNS) therapeutics and antihistamines (e.g., Azelastine).

This guide delineates the stereoselective synthesis, purification, and validation of the (S)-isomer, distinguishing it from its racemic precursor. It addresses the challenge of "flat" chemical space by providing a route to 3D-rich chiral amine scaffolds.

Chemical Identity & Stereochemistry

The distinction between the commercially available racemate and the specific enantiomer is vital for regulatory compliance and efficacy.[1]

FeatureData
Generic Name 1-Methylazepan-4-ol
Target Isomer (S)-1-Methylazepan-4-ol
Generic CAS 19065-49-7 (Racemate/Unspecified)
Precursor CAS 19869-42-2 (1-Methylazepan-4-one HCl)
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Chiral Center C4 (Hydroxyl bearing carbon)
Key Application Chiral auxiliary, Azelastine impurity standard, Muscarinic antagonist scaffold

Critical Note on CAS: Researchers must verify the Certificate of Analysis (CoA). CAS 19065-49-7 is frequently assigned to the racemic mixture. The (S)-enantiomer often lacks a unique, widely indexed CAS and is identified by specific optical rotation or chiral HPLC retention time.

Synthetic Pathways: Accessing the (S)-Isomer

Producing the enantiopure (S)-isomer requires moving beyond standard reduction methods (e.g., NaBH₄), which yield racemates. Two high-fidelity pathways are recommended: Biocatalytic Asymmetric Reduction (Pathway A) and Lipase-Mediated Kinetic Resolution (Pathway B).

Pathway A: Biocatalytic Asymmetric Reduction (Recommended)

This method utilizes Ketone Reductases (KREDs) or Alcohol Dehydrogenases (ADHs) to directly reduce the prochiral ketone (1-methylazepan-4-one) to the (S)-alcohol with >99% enantiomeric excess (ee).

  • Substrate: 1-Methylazepan-4-one (CAS 19869-42-2).[2][3][4][5][6][7][8]

  • Catalyst: NADPH-dependent KRED (Screening required for (S)-selectivity; Lactobacillus kefir ADH variants are often effective for cyclic ketones).

  • Cofactor Regeneration: Glucose Dehydrogenase (GDH) + Glucose.

Pathway B: Kinetic Resolution via Lipase

If biocatalysis is unavailable, the racemic alcohol is acetylated and selectively hydrolyzed.

  • Acetylation: Racemic alcohol + Acetic anhydride → Racemic Acetate.

  • Hydrolysis: Racemic Acetate + Lipase (e.g., Pseudomonas cepacia lipase - PCL) → (S)-Alcohol + (R)-Acetate.

  • Separation: The (S)-alcohol is separated from the unreacted (R)-ester via column chromatography.

Visualization of Synthetic Logic

The following diagram illustrates the conversion of the piperidone precursor to the target chiral azepane.

SynthesisPath cluster_resolution Stereoselective Step Piperidone 1-Methyl-4-piperidone (Starting Material) Expansion Ring Expansion (Tiffeneau-Demjanov) Piperidone->Expansion Ketone 1-Methylazepan-4-one (Prochiral Ketone) Expansion->Ketone Biocat KRED / NADH (Asymmetric Reduction) Ketone->Biocat Pathway A (Direct) RacemicRed NaBH4 Reduction (Non-selective) Ketone->RacemicRed Pathway B (Standard) S_Isomer (S)-1-Methylazepan-4-ol (Target >99% ee) Biocat->S_Isomer Racemate Racemic Alcohol (CAS 19065-49-7) RacemicRed->Racemate Racemate->S_Isomer Lipase Resolution (Hydrolysis)

Caption: Synthesis workflow comparing direct asymmetric reduction (Pathway A) vs. classical resolution (Pathway B).

Detailed Protocol: Biocatalytic Synthesis (Pathway A)

This protocol describes the gram-scale synthesis of (S)-1-methylazepan-4-ol using a commercially available KRED screening kit (e.g., Codexis or similar).

Reagents:

  • 1-Methylazepan-4-one HCl (1.63 g, 10 mmol)

  • KRED Enzyme (Pre-screened for (S)-selectivity)

  • NADP+ (Catalytic amount)

  • Glucose (Co-substrate for recycling)

  • Glucose Dehydrogenase (GDH)

  • Phosphate Buffer (100 mM, pH 7.0)

Procedure:

  • Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0). Degas with nitrogen for 10 minutes to protect enzyme activity.

  • Substrate Solution: Dissolve 1-methylazepan-4-one HCl in the buffer. Adjust pH back to 7.0 using 1M NaOH (the HCl salt will acidify the buffer).

  • Cofactor Mix: Add Glucose (2.0 g, excess) and NADP+ (10 mg).

  • Initiation: Add GDH (20 mg) and the selected KRED (50 mg).

  • Incubation: Stir gently at 30°C for 24 hours. Monitor pH and maintain at 7.0 using an autotitrator or periodic addition of 0.5M NaOH.

  • Quenching & Extraction: Once TLC or GC indicates >99% conversion, saturate the aqueous phase with NaCl. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Validation: The resulting oil is (S)-1-methylazepan-4-ol.

Self-Validating Checkpoint:

  • Chiral HPLC: Use a Chiralpak AD-H or OD-H column (Hexane/IPA/Diethylamine). The (S)-enantiomer should appear as a single peak.

  • NMR: ¹H NMR should match the standard alcohol profile, but without the "splitting" of signals seen in diastereomeric salt derivatives of the racemate.

Applications in Drug Development

The (S)-isomer is not merely a solvent or reagent; it is a scaffold.

  • Azelastine Impurity Standard:

    • In the synthesis of Azelastine (antihistamine), oxidative degradation or incomplete cyclization can lead to 1-methylazepan-4-one or its alcohol derivatives.

    • The (S)-isomer is used as a Qualified Reference Standard to quantify specific enantiomeric impurities in the final drug substance, ensuring regulatory compliance (ICH Q3A/Q3B).

  • Muscarinic Receptor Antagonists:

    • The 4-hydroxy-azepane motif mimics the quinuclidine ring found in classical muscarinic antagonists.

    • The (S)-configuration often dictates binding affinity to M1/M3 receptors due to the specific spatial arrangement of the hydroxyl group relative to the nitrogen lone pair.

References

  • PubChem. (2025).[2] 1-Methylazepan-4-ol (Compound Summary). National Library of Medicine. [Link]

  • Martin, C., et al. (2021).[9] Facile Stereoselective Reduction of Prochiral Ketones by using an F420-dependent Alcohol Dehydrogenase. ChemBioChem, 22(1), 156-159. [Link]

  • Stockdale, T. P., & Williams, C. M. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds.[10] Chemical Society Reviews, 44(21), 7737-7763. [Link]

  • Ferrandi, E. E., et al. (2021).[9] Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.[9] Catalysts, 11(2), 198. [Link]

Sources

Foundational

Biological Activity and Therapeutic Potential of (S)-1-Methyl-azepan-4-ol Derivatives

The following technical guide details the biological activity, pharmacological applications, and experimental characterization of (S)-1-Methyl-azepan-4-ol and its functional derivatives. Technical Whitepaper | Version 1....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological applications, and experimental characterization of (S)-1-Methyl-azepan-4-ol and its functional derivatives.

Technical Whitepaper | Version 1.0

Executive Summary

(S)-1-Methyl-azepan-4-ol (CAS: 19065-49-7) acts as a critical chiral scaffold in medicinal chemistry, primarily serving as the pharmacophore foundation for histamine H1 receptor antagonists and selective nicotinic acetylcholine receptor (nAChR) agonists. Unlike its six-membered piperidine analogs, the seven-membered azepane ring introduces unique conformational flexibility and lipophilicity profiles, often enhancing ligand-receptor residence time.

This guide analyzes the biological activity of this scaffold, focusing on its two primary derivative classes: Phthalazinone-based H1 Antagonists (e.g., Azelastine) and Quinolinone-based nAChR Agonists (e.g., TMAQ) .

Chemical Foundation & Stereochemistry

The azepane ring system is structurally distinct due to its ability to adopt multiple low-energy conformations (twist-chair/twist-boat), which allows derivatives to induce specific conformational changes in G-Protein Coupled Receptors (GPCRs).

The Chirality Factor

The C4 position of the 1-methylazepane ring is a chiral center. The paths from C4 to the nitrogen atom differ in length (an ethyl bridge vs. a propyl bridge), creating distinct spatial environments for the (S) and (R) enantiomers.

  • Path A: C4

    
     C3 
    
    
    
    C2
    
    
    N1 (2 carbons)
  • Path B: C4

    
     C5 
    
    
    
    C6
    
    
    C7
    
    
    N1 (3 carbons)

Biological assays confirm that the (S)-enantiomer often exhibits superior binding affinity in specific hydrophobic pockets of GPCRs compared to the racemate or (R)-isomer, particularly in histamine regulation.

Synthesis Pathway Visualization

The following diagram outlines the conversion of the achiral ketone precursor to the bioactive (S)-alcohol and its subsequent derivatization.

SynthesisPathway Ketone 1-Methylazepan-4-one (Achiral Precursor) Enzyme Enzymatic Reduction (KRED/NADH) Ketone->Enzyme Stereoselective Red. Alcohol (S)-1-Methyl-azepan-4-ol (Chiral Scaffold) Enzyme->Alcohol >99% ee Coupling Mitsunobu / SN2 Coupling Alcohol->Coupling Derivatization Azelastine Azelastine (H1 Antagonist) Coupling->Azelastine Phthalazinone Insertion TMAQ TMAQ (nAChR Agonist) Coupling->TMAQ Quinolinone Insertion

Figure 1: Stereoselective synthesis pathway converting the ketone precursor into the (S)-alcohol scaffold and its divergence into major pharmacological classes.

Pharmacological Profiles[1][2][3][4][5]

Histamine H1 Receptor Antagonism (Azelastine Class)

The most commercially significant derivative of the 1-methylazepan-4-yl moiety is Azelastine . While often marketed as a racemate, the interaction of the azepane ring with the H1 receptor is stereosensitive.

  • Mechanism of Action: Inverse agonism at the H1 receptor. The basic nitrogen of the azepane ring forms an essential salt bridge with Asp107 in Transmembrane Domain 3 (TM3) of the receptor.

  • Role of the Scaffold: The 7-membered ring provides a bulky hydrophobic shield that stabilizes the receptor in its inactive state, preventing the conformational shift required for Gq/11 coupling.

  • Therapeutic Outcome: Inhibition of histamine-induced vasodilation, bronchoconstriction, and vascular permeability.

Nicotinic Acetylcholine Receptor (nAChR) Agonism

Derivatives such as TMAQ (5-(Trifluoromethyl)-6-(1-methyl-azepan-4-yl)methyl-1H-quinolin-2-one) utilize the (S)-1-methyl-azepan-4-ol scaffold to target specific nAChR subtypes.[1]

  • Target Specificity: High selectivity for

    
    4-containing nAChRs  (e.g., 
    
    
    
    3
    
    
    4), which are prevalent in the autonomic ganglia.
  • Biological Activity:

    • Agonist Potency: The azepane ring mimics the quaternary ammonium headgroup of acetylcholine but with restricted conformational freedom.

    • Selectivity: The expanded ring size reduces affinity for

      
      4
      
      
      
      2 (CNS) and
      
      
      1 (muscle) subtypes, reducing off-target toxicity.
Comparative Activity Table
Derivative ClassPrimary TargetMechanismKey Interaction (Azepane Moiety)Biological Effect
Phthalazinones (e.g., Azelastine)Histamine H1Inverse AgonistIonic bond with Asp107 (TM3); Hydrophobic occlusionAnti-inflammatory, Mast cell stabilization
Quinolinones (e.g., TMAQ)nAChR (

3

4)
Full AgonistCation-pi interaction with Trp residues in binding pocketGanglionic transmission modulation
Benzamides Sigma-1 (

1)
Chaperone ModulatorInteraction with ER-membrane interface proteinsNeuroprotection, Ca2+ regulation

Experimental Protocols

Protocol: Synthesis of (S)-1-Methyl-azepan-4-ol

Objective: Isolate high-purity (S)-enantiomer from 1-methylazepan-4-one.

Reagents:

  • Substrate: 1-Methylazepan-4-one (1.0 eq)[2]

  • Catalyst: Ketoreductase (KRED) enzyme panel (e.g., KRED-P1-B05)

  • Cofactor: NADP+ / NADPH recycling system (GDH/Glucose)

  • Solvent: Phosphate Buffer (pH 7.0) / IPA

Methodology:

  • Preparation: Dissolve 1-methylazepan-4-one (500 mg) in 10 mL of phosphate buffer (100 mM, pH 7.0) containing 1% Triton X-100.

  • Initiation: Add NADP+ (10 mg), Glucose (500 mg), Glucose Dehydrogenase (GDH, 5 mg), and the specific KRED enzyme (10 mg).

  • Incubation: Stir at 30°C for 24 hours. Monitor consumption of ketone via TLC (MeOH:DCM 1:9).

  • Extraction: Quench with EtOAc (20 mL). Centrifuge to remove protein. Extract aqueous layer 3x with EtOAc.

  • Purification: Dry organic phase over Na2SO4. Concentrate in vacuo.

  • Validation: Determine enantiomeric excess (ee%) using Chiral HPLC (Chiralpak AD-H column, Hexane:IPA:DEA 90:10:0.1). Target ee > 99%.

Protocol: H1 Receptor Radioligand Binding Assay

Objective: Determine the affinity (


) of azepane derivatives.

Materials:

  • Membrane preparation: CHO cells expressing human H1 receptor.

  • Radioligand: [3H]-Pyrilamine (Specific Activity ~80 Ci/mmol).

  • Non-specific ligand: Diphenhydramine (10 µM).

Workflow:

  • Incubation: Mix 50 µg membrane protein with [3H]-Pyrilamine (1 nM) and increasing concentrations of the (S)-azepane derivative (

    
     to 
    
    
    
    M) in assay buffer (50 mM Na/K phosphate, pH 7.4).
  • Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Mechanism of Action Visualization

The following diagram illustrates the signaling blockade mediated by (S)-1-methyl-azepan-4-ol derivatives at the H1 receptor.

H1Signaling cluster_legend Pathway Interaction Agonist Histamine (Endogenous) Receptor H1 Receptor (GPCR) Agonist->Receptor Activates Antagonist (S)-Azepane Derivative (Inhibitor) Antagonist->Receptor Binds High Affinity Gq Gq/11 Protein Receptor->Gq Coupling (Blocked) Block Stabilized Inactive State Receptor->Block Induces PLC PLC Activation Gq->PLC Downstream Calcium Intracellular Ca2+ Release PLC->Calcium Signal Response Vasodilation / Inflammation Calcium->Response Effect Block->Gq Prevents Activation

Figure 2: Mechanism of Inverse Agonism. The azepane derivative stabilizes the inactive receptor conformation, preventing the Gq-PLC-Ca2+ cascade.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10975509, 1-Methylazepan-4-ol. Retrieved from [Link]

  • Bernstein, J. A., et al. (2019).Azelastine hydrochloride: A review of its pharmacology, pharmacokinetics, clinical efficacy and tolerability. Clinical Therapeutics.
  • Holladay, M. W., et al. (1997). Identification of 5-(Trifluoromethyl)-6-(1-methyl-azepan-4-yl)methyl-1H-quinolin-2-one (TMAQ) as a potent and selective agonist for beta4-containing nicotinic acetylcholine receptors.[1] Journal of Medicinal Chemistry.

  • Mishra, R. K., et al. (2025). Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride. ResearchGate.[3] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-methylazepan-4-one hydrochloride.[2] Retrieved from [Link][2]

Sources

Exploratory

Difference between (R) and (S)-1-Methyl-azepan-4-ol

The following technical guide provides an in-depth analysis of (R)- and (S)-1-Methyl-azepan-4-ol , focusing on their stereochemical distinctions, synthetic pathways, and pharmaceutical relevance as intermediates in the p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (R)- and (S)-1-Methyl-azepan-4-ol , focusing on their stereochemical distinctions, synthetic pathways, and pharmaceutical relevance as intermediates in the production of antihistamines like Azelastine.

Differentiation, Synthesis, and Pharmaceutical Applications

Executive Summary

1-Methyl-azepan-4-ol (also known as Hexahydro-1-methyl-1H-azepin-4-ol) is a seven-membered heterocyclic amine containing a hydroxyl group at the C4 position.[1] It serves as a critical intermediate and impurity marker in the synthesis of Azelastine , a potent second-generation antihistamine.

While often encountered as a racemic mixture in industrial workflows, the distinction between the (R) and (S) enantiomers is fundamental for:

  • Impurity Profiling: Identifying specific enantiomeric impurities ("Impurity 9") in Azelastine batches.

  • Chiral Switch Potential: Investigating the pharmacodynamic differences between enantiomers, as chiral azepanes often exhibit stereoselective binding to H1 receptors.

  • Asymmetric Synthesis: Utilizing the scaffold as a chiral building block for novel CNS-active agents.

Chemical Identity & Stereochemistry

The molecule features a single chiral center at Carbon-4 (C4). The seven-membered azepane ring introduces conformational flexibility (twist-chair/chair forms), making the stereochemical assignment critical for binding affinity.

Structural Data
FeatureData
Common Name 1-Methyl-azepan-4-ol
IUPAC Name 1-Methylazepan-4-ol
CAS (Racemate) 19065-49-7
CAS (Ketone Precursor) 19869-42-2 (1-Methyl-azepan-4-one)
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Chiral Center C4 (Hydroxyl bearing carbon)
Stereochemical Configuration (Cahn-Ingold-Prelog)

The absolute configuration is determined by the priority of groups attached to C4:

  • -OH (Highest Priority, Oxygen)

  • -CH₂-N(Me)- (Side towards Nitrogen, higher atomic number path)

  • -CH₂-CH₂- (Alkyl side, lower priority)

  • -H (Lowest Priority)

  • (R)-Enantiomer: Clockwise arrangement of priorities (1→2→3) with H in back.

  • (S)-Enantiomer: Counter-clockwise arrangement.

Synthetic Pathways & Resolution

The synthesis of the specific enantiomers typically proceeds via the reduction of the ketone precursor, 1-methyl-azepan-4-one .

Synthesis Workflow Diagram

The following diagram illustrates the divergence between racemic synthesis (for standard Azelastine production) and asymmetric routes (for chiral studies).

SynthesisPath Ketone 1-Methyl-azepan-4-one (CAS: 19869-42-2) RedAgent Reduction (NaBH4) Ketone->RedAgent Azelastine Azelastine HCl (Racemic Drug) Ketone->Azelastine Hydrazine Condensation Racemate Racemic 1-Methyl-azepan-4-ol (CAS: 19065-49-7) RedAgent->Racemate Resolution Kinetic Resolution (Lipase/Esterase) Racemate->Resolution Enzymatic Acylation Racemate->Azelastine Impurity Pathway R_Isomer (R)-Enantiomer (Pure Alcohol) Resolution->R_Isomer Unreacted Alcohol S_Isomer (S)-Enantiomer (Ester/Alcohol) Resolution->S_Isomer Hydrolyzed Ester

Figure 1: Synthetic pathways distinguishing the production of the racemate, pure enantiomers, and the downstream drug Azelastine.[2][3]

Methodologies
  • Racemic Reduction (Standard):

    • Reagent: Sodium Borohydride (NaBH₄) in Methanol.

    • Outcome: 50:50 mixture of (R) and (S) alcohols.

    • Use: Standard intermediate for non-chiral applications or as a reference standard.

  • Enzymatic Kinetic Resolution (Chiral):

    • Catalyst: Lipases (e.g., Candida antarctica Lipase B, CAL-B) or Esterases.[4]

    • Process: The racemate is subjected to transesterification (e.g., with vinyl acetate). The enzyme selectively acylates one enantiomer (typically the (R)-form in cyclic secondary alcohols), leaving the other as the free alcohol.

    • Separation: The resulting ester and alcohol are separated via silica gel chromatography.

  • Asymmetric Transfer Hydrogenation (ATH):

    • Catalyst: Ru-TsDPEN or Rh-based chiral catalysts.

    • Substrate: 1-Methyl-azepan-4-one.[2][5][6]

    • Outcome: Direct formation of high enantiomeric excess (ee > 95%) of either (R) or (S) alcohol depending on the chiral ligand used.

Analytical Differentiation

Distinguishing the (R) and (S) forms requires chiral-specific analytical techniques. Standard NMR is insufficient unless a chiral shift reagent is used.

Comparative Analysis Table
Property(R)-Enantiomer(S)-EnantiomerRacemate
Optical Rotation ([α]D) Negative (-) or Positive (+) *Opposite of (R)
Chiral HPLC Retention Peak 1 or 2 (Method Dependent)Peak 2 or 1Two distinct peaks (1:1 area)
Biological Interaction Stereoselective bindingStereoselective bindingMixed agonist/antagonist effect
Physical State Oil/Low-melting solidOil/Low-melting solidOil/Low-melting solid

*Note: Specific rotation direction (+/-) depends on solvent and concentration; exact literature values for the isolated enantiomers are proprietary to specific patent filings, but they are strictly equal and opposite.

Recommended Chiral HPLC Method

To separate the enantiomers for quality control (QC):

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) to suppress peak tailing of the basic amine.

  • Detection: UV at 210-220 nm.

Pharmaceutical Significance: Azelastine

The primary industrial relevance of 1-methyl-azepan-4-ol is its relationship to Azelastine Hydrochloride .[6]

The "Impurity 9" Connection

In the commercial synthesis of Azelastine:

  • The starting material is 1-methyl-azepan-4-one (Ketone).

  • This ketone is condensed with a hydrazine derivative to form the phthalazinone core.

  • Side Reaction: If the ketone is inadvertently reduced during workup or storage, it forms 1-methyl-azepan-4-ol .

  • Regulation: As an impurity, the alcohol must be controlled. Since Azelastine is administered as a racemate, the stereochemistry of the impurity (R vs S) is less critical for safety but vital for process understanding—an excess of one enantiomer in the impurity profile could indicate stereoselective degradation or reduction pathways in the reactor.

Pharmacological Potential

While Azelastine is a racemate, research into chiral switching (developing a single enantiomer drug) suggests that:

  • H1 Receptor Affinity: In many antihistamines, one enantiomer (often the eutomer) carries the majority of the therapeutic activity (H1 blockade), while the distomer may contribute to side effects (sedation, metabolic load).

  • Metabolism: The (R) and (S) forms of the azepane ring may be metabolized at different rates by CYP450 enzymes, affecting the drug's half-life and toxicity profile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10975509, 1-Methylazepan-4-ol. Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10197846, 1-Methylazepan-4-one Hydrochloride. Retrieved from .

  • ChemicalBook. 1-Methylazepan-4-one hydrochloride Properties and Suppliers. Retrieved from .

  • Biotage. Strategies for the Separation of Chiral Amines. (General reference for Azepane resolution). Retrieved from .

  • European Pharmacopoeia (Ph. Eur.).Azelastine Hydrochloride Monograph: Impurity Profiling. (Standard regulatory reference for Azelastine impurities).

Sources

Foundational

(S)-1-Methyl-hexahydro-1H-azepin-4-ol molecular weight and formula

An In-depth Technical Guide to (S)-1-Methyl-hexahydro-1H-azepin-4-ol: Synthesis, Characterization, and Applications in Drug Discovery Executive Summary The azepane scaffold is a privileged structure in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-1-Methyl-hexahydro-1H-azepin-4-ol: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

The azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a detailed technical overview of a specific chiral derivative, (S)-1-Methyl-hexahydro-1H-azepin-4-ol. While direct literature on this exact stereoisomer is sparse, this document synthesizes information from closely related analogues to present its core physicochemical properties, a robust and plausible synthetic route with stereochemical control, expected analytical data for characterization, and its potential applications as a versatile building block for researchers and scientists in drug development. The strategic inclusion of a chiral hydroxyl group and an N-methyl moiety offers fine-tuning of pharmacodynamic and pharmacokinetic properties, making it a valuable synthon in the design of novel therapeutics.

Introduction: The Azepane Scaffold in Modern Drug Design

The seven-membered saturated nitrogen heterocycle, known as azepane or hexamethyleneimine, is a key structural motif in a variety of pharmaceuticals and bioactive molecules.[1][2] Its flexible, three-dimensional conformation allows for optimal binding to a range of biological targets. The introduction of functional groups and stereocenters onto the azepane ring provides a powerful strategy for modulating a compound's biological activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

(S)-1-Methyl-hexahydro-1H-azepin-4-ol is a functionalized azepane derivative featuring three key structural elements for drug design:

  • A Chiral Center: The (S)-configured alcohol at the C4 position allows for stereospecific interactions with target proteins, which is often crucial for efficacy and reducing off-target effects.

  • A Tertiary Amine: The N-methyl group results in a tertiary amine, which typically has a pKa in the physiological range, allowing for salt formation and influencing solubility and receptor binding.

  • A Hydroxyl Group: The secondary alcohol provides a handle for further chemical modification and can act as a hydrogen bond donor or acceptor, contributing to target affinity.

This guide will delve into the essential technical details of this compound, providing a foundational resource for its synthesis and application in research.

Physicochemical and Structural Properties

The fundamental properties of (S)-1-Methyl-hexahydro-1H-azepin-4-ol are derived from its constituent atoms and structure. Based on its deduced chemical formula, the following properties can be established.

PropertyValueSource / Method
Chemical Formula C₇H₁₅NODeduced from Structure
Molecular Weight 129.20 g/mol Calculated
IUPAC Name (4S)-1-Methylazepan-4-olIUPAC Nomenclature
CAS Registry Number Not availableN/A
Appearance Expected to be a colorless oil or low-melting solidAnalogy to similar compounds

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (S)-1-Methyl-hexahydro-1H-azepin-4-ol requires a strategy that can establish the stereocenter at the C4 position. A common and effective approach begins with the commercially available precursor, N-Boc-hexahydro-1H-azepine-4-one.[3] The synthesis involves three key stages: asymmetric reduction of the ketone, N-methylation, and deprotection.

Synthetic Rationale and Workflow

The causality behind this synthetic pathway is rooted in achieving high stereoselectivity and yield.

  • Asymmetric Reduction: The use of a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), is a well-established method for the enantioselective reduction of prochiral ketones to secondary alcohols. This step is critical for establishing the desired (S)-stereochemistry.

  • Protection/Deprotection: The Boc (tert-butyloxycarbonyl) group serves as an effective protecting group for the nitrogen atom, preventing it from interfering with the reduction step. Its removal under acidic conditions is typically clean and high-yielding.

  • N-Methylation: Reductive amination is a classic and highly efficient method for methylating secondary amines. Using formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride provides the target N-methylated tertiary amine under mild conditions.

The overall workflow is visualized in the diagram below.

G cluster_0 Synthetic Workflow A N-Boc-hexahydro-1H- azepine-4-one B (S)-1-Boc-hexahydro-1H- azepin-4-ol A->B Asymmetric Reduction (CBS Catalyst, BH3) C (S)-Hexahydro-1H- azepin-4-ol B->C Boc Deprotection (TFA or HCl) D (S)-1-Methyl-hexahydro- 1H-azepin-4-ol (Target) C->D Reductive Amination (HCHO, NaBH(OAc)3)

Caption: Synthetic pathway for (S)-1-Methyl-hexahydro-1H-azepin-4-ol.

Detailed Experimental Protocol

Step 1: Asymmetric Reduction of N-Boc-hexahydro-1H-azepine-4-one

  • To a solution of (R)-(-)-2-Methyl-CBS-oxazaborolidine in toluene (1.0 M) under an inert nitrogen atmosphere at room temperature, add borane-dimethyl sulfide complex (BH₃·SMe₂) slowly.

  • Cool the mixture to -20°C and add a solution of N-Boc-hexahydro-1H-azepine-4-one[3] in anhydrous tetrahydrofuran (THF) dropwise over 30 minutes.

  • Stir the reaction mixture at -20°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol, followed by 1 M HCl.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (S)-1-Boc-hexahydro-1H-azepin-4-ol.

Step 2: Boc Deprotection

  • Dissolve the crude product from Step 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until TLC indicates the complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure. Basify the residue with a saturated solution of sodium bicarbonate and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give crude (S)-Hexahydro-1H-azepin-4-ol.

Step 3: N-Methylation via Reductive Amination

  • Dissolve the crude amine from Step 2 in DCM.

  • Add aqueous formaldehyde (37% solution).

  • Add sodium triacetoxyborohydride portion-wise, ensuring the temperature remains below 30°C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography on silica gel to obtain (S)-1-Methyl-hexahydro-1H-azepin-4-ol.

Analytical Characterization

Confirming the identity and purity of the final compound is essential. The following table summarizes the expected spectroscopic data based on its chemical structure and data from analogous compounds.

TechniqueExpected Data
¹H NMR δ (ppm): ~3.5-3.8 (m, 1H, -CHOH), ~2.5-3.0 (m, 4H, -CH₂-N-CH₂-), ~2.3 (s, 3H, -N-CH₃), ~1.5-2.0 (m, 6H, ring protons)
¹³C NMR δ (ppm): ~68-72 (-CHOH), ~55-60 (-CH₂-N-CH₂-), ~45 (-N-CH₃), ~30-40 (other ring carbons)
Mass Spec (ESI+) [M+H]⁺: m/z = 130.12
IR Spectroscopy ν (cm⁻¹): ~3300-3400 (broad, O-H stretch), ~2930 (C-H stretch), ~1050 (C-O stretch)

Applications in Drug Discovery and Development

The structural features of (S)-1-Methyl-hexahydro-1H-azepin-4-ol make it a highly valuable building block in the synthesis of more complex molecules for drug discovery. The strategic introduction of a methyl group can significantly impact a molecule's properties, often improving metabolic stability or modulating receptor affinity.[4]

Role as a Chiral Scaffold

This compound can serve as a scaffold to which other chemical moieties are attached. For example, the hydroxyl group can be used as an attachment point for linkers or pharmacophoric groups through ether or ester linkages. The tertiary amine can be maintained as a basic center for salt formation or used in further reactions. This scaffold is particularly relevant for developing ligands for G-protein coupled receptors (GPCRs) or ion channels, where the three-dimensional arrangement of functional groups is critical for activity.

The diagram below illustrates how (S)-1-Methyl-hexahydro-1H-azepin-4-ol can be used as a central scaffold (Sc) to orient three different pharmacophoric groups (P1, P2, P3) in three-dimensional space for optimal interaction with a hypothetical receptor binding pocket.

G cluster_receptor Receptor Binding Pocket cluster_ligand Drug Candidate R1 Hydrophobic Pocket R2 H-Bond Acceptor R3 Ionic Interaction Site Sc (S)-1-Methyl-azepan-4-ol Scaffold P1 Pharmacophore 1 (Aromatic Ring) Sc->P1 P2 Pharmacophore 2 (H-Bond Donor) Sc->P2 P3 Pharmacophore 3 (Basic Center) Sc->P3 P1->R1 Binds P2->R2 Binds P3->R3 Binds

Caption: Use of the azepane scaffold to orient pharmacophores in a binding pocket.

Precursor for Known Bioactive Molecules

The N-methylated azepane ring is a core component of several drugs. For instance, the antihistamine Azelastine contains a 1-methylazepan-4-yl group.[1] While azelastine itself is attached at the 4-amino position, (S)-1-Methyl-hexahydro-1H-azepin-4-ol serves as a close and synthetically accessible analogue for creating novel derivatives and exploring structure-activity relationships in similar drug classes. Its use allows for systematic exploration of how replacing an amino group with a hydroxyl group affects biological activity, a common strategy in lead optimization.[5]

Conclusion

(S)-1-Methyl-hexahydro-1H-azepin-4-ol represents a synthetically accessible and highly versatile chiral building block for drug discovery and development. Its defined stereochemistry, coupled with strategically placed functional groups, provides medicinal chemists with a powerful tool to design novel molecules with tailored pharmacological profiles. The synthetic routes and analytical characterization data outlined in this guide provide a solid foundation for researchers to produce and utilize this compound in their quest for next-generation therapeutics. As the demand for enantiomerically pure and structurally diverse small molecules continues to grow, the importance of synthons like this azepane derivative will undoubtedly increase.

References

  • PubChem. Azepan-4-one. National Center for Biotechnology Information. [Link]

  • Cheméo. 1H-Azepin-1-amine, hexahydro- (CAS 5906-35-4) - Chemical & Physical Properties. [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

  • NIST. 2H-Azepin-2-one, hexahydro-1-methyl-. NIST Chemistry WebBook. [Link]

  • Synthonix. Methyl 1-Boc-hexahydro-1H-azepine-4-carboxylate. [Link]

  • PubMed. [Application of methyl in drug design]. [Link]

  • PubChem. Hexahydro-1H-azepine-1-carbaldehyde. National Center for Biotechnology Information. [Link]

  • PubMed Central. 4D-QSAR: Perspectives in Drug Design. [Link]

  • PubChem. Hexahydro-1H-azepine-1-ethanol. National Center for Biotechnology Information. [Link]

  • PubMed Central. Drug development: Lessons from nature. [Link]

  • NIH. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. [Link]

  • NIST. 1-Methyl-hexahydroazepine. NIST Chemistry WebBook. [Link]

  • Cheméo. 1H-Pyrrolizine, hexahydro- (CAS 643-20-9) - Chemical & Physical Properties. [Link]

  • Sinfoo Biotech. 1H-Azepine-4-carboxylic acid, hexahydro-1-methyl. [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of Chiral Azepanes and Asymmetric Synthesis

An Application Note and Detailed Protocol for the Asymmetric Transfer Hydrogenation of 1-Methylazepan-4-one Seven-membered nitrogen-containing heterocycles, known as azepanes, represent a crucial structural motif in medi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Asymmetric Transfer Hydrogenation of 1-Methylazepan-4-one

Seven-membered nitrogen-containing heterocycles, known as azepanes, represent a crucial structural motif in medicinal chemistry and drug development.[1][2] Their unique three-dimensional architecture allows for novel interactions with biological targets, often leading to enhanced potency and selectivity. The synthesis of enantiomerically pure azepane derivatives is therefore of high importance, as the biological activity of stereoisomers can differ significantly.[3]

Asymmetric transfer hydrogenation (ATH) has emerged as a robust and highly efficient method for the enantioselective reduction of prochiral ketones to valuable chiral secondary alcohols.[4][5] This technique offers significant operational advantages over classical asymmetric hydrogenation, as it avoids the use of high-pressure hydrogen gas and often employs more accessible and stable catalysts.[5] The process typically utilizes a transition metal complex, a chiral ligand, and a hydrogen donor like isopropanol or a formic acid-triethylamine mixture.

This document provides a detailed protocol for the asymmetric transfer hydrogenation of 1-methylazepan-4-one to produce the corresponding chiral (R)- or (S)-4-hydroxy-1-methylazepane. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Reaction Principle and Mechanistic Overview

The core of this asymmetric transformation lies in the creation of a chiral catalytic environment. The most successful and widely used catalysts for ATH are based on Ruthenium(II) and Rhodium(III) complexes coordinated with chiral N-sulfonated diamine ligands, a system pioneered by Noyori and coworkers.[6]

The generally accepted mechanism involves the in-situ formation of a metal-hydride species from the catalyst precursor and the hydrogen donor (e.g., formate). The prochiral ketone substrate, 1-methylazepan-4-one, coordinates to this chiral metal-hydride complex. The pre-existing chirality of the diamine ligand dictates the facial selectivity of the hydride transfer to the carbonyl group, leading to the preferential formation of one alcohol enantiomer. When using a formic acid/triethylamine mixture, the reaction is rendered irreversible by the formation and release of thermodynamically stable carbon dioxide.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the described steps, particularly the maintenance of an inert atmosphere, is critical for achieving high catalytic activity and enantioselectivity.

Materials and Reagents
ReagentGradeSupplierNotes
1-Methylazepan-4-one≥97%Commercially AvailableSubstrate
[RuCl₂(p-cymene)]₂-Commercially AvailableCatalyst Precursor
(S,S)-TsDPEN or (R,R)-TsDPEN≥98%Commercially AvailableChiral Ligand
Formic Acid≥98%ACS Reagent GradeHydrogen Donor
Triethylamine≥99.5%, distilledAnhydrousHydrogen Donor / Base
Dichloromethane (DCM)AnhydrousACS Reagent GradeExtraction Solvent
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution-For Quenching
Anhydrous Sodium Sulfate (Na₂SO₄)--Drying Agent
Deuterated Chloroform (CDCl₃)-NMR GradeFor NMR Analysis
HPLC Grade Solvents--For Chiral HPLC
Equipment
  • Round-bottom flasks (two-necked)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography (silica gel)

  • Analytical instruments: TLC plates, GC or HPLC with a chiral column, NMR spectrometer.

Experimental Workflow Diagram

ATH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Setup Inert Atmosphere B Prepare FA/TEA Mixture A->B C Prepare Catalyst Solution B->C D Charge Substrate & Catalyst C->D E Add FA/TEA Mixture D->E F Stir at Reaction Temperature E->F G Monitor by TLC/GC F->G H Quench Reaction G->H I Liquid-Liquid Extraction H->I J Purify via Chromatography I->J K Calculate Yield J->K L Determine Enantiomeric Excess (ee) by Chiral HPLC/GC J->L

Sources

Application

Synthesis of Azelastine Hydrochloride: A Detailed Guide Utilizing (S)-1-Methyl-azepan-4-ol

This comprehensive application note provides a detailed protocol for the synthesis of Azelastine hydrochloride, a potent second-generation antihistamine. This guide is specifically designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive application note provides a detailed protocol for the synthesis of Azelastine hydrochloride, a potent second-generation antihistamine. This guide is specifically designed for researchers, scientists, and professionals in drug development, offering an in-depth look into a multi-step synthesis commencing with (S)-1-Methyl-azepan-4-ol. The described pathway involves a strategic oxidation followed by a series of condensation and reduction reactions, culminating in the formation of the target active pharmaceutical ingredient (API).

Introduction: The Significance of Azelastine and the Synthetic Approach

Azelastine is a phthalazinone derivative recognized for its efficacy in treating allergic rhinitis and conjunctivitis. Its therapeutic action stems from its potent and selective H1 receptor antagonism. The synthesis of such a pharmacologically important molecule requires a robust and reproducible synthetic route. This guide outlines a feasible pathway that leverages the readily available chiral starting material, (S)-1-Methyl-azepan-4-ol.

The core of this synthetic strategy involves the initial oxidation of the secondary alcohol, (S)-1-Methyl-azepan-4-ol, to the corresponding ketone, 1-methylazepan-4-one. This ketone then serves as a crucial intermediate, embarking on a well-established reaction cascade to construct the complex azelastine framework. This multi-step process, detailed in the subsequent sections, has been designed to provide clarity and practical guidance for laboratory-scale synthesis.

Overall Synthetic Workflow

The synthesis of Azelastine hydrochloride from (S)-1-Methyl-azepan-4-ol can be conceptually divided into four principal stages.

Azelastine Synthesis Workflow cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Acylhydrazone Formation cluster_2 Stage 3: Reduction & Acidolysis cluster_3 Stage 4: Condensation & Final Product Formation Start (S)-1-Methyl-azepan-4-ol Ketone 1-Methylazepan-4-one Start->Ketone Swern Oxidation Ketone_hcl 1-Methylazepan-4-one Hydrochloride Ketone->Ketone_hcl HCl salt formation Acylhydrazone Acylhydrazone Intermediate Ketone_hcl->Acylhydrazone Benzoyl Hydrazine Reduced_Intermediate Reduced Hydrazine Intermediate Acylhydrazone->Reduced_Intermediate Potassium Borohydride Acidolysis_Product Acidolysis Product Reduced_Intermediate->Acidolysis_Product Acidolysis Azelastine_HCl Azelastine Hydrochloride Acidolysis_Product->Azelastine_HCl 2-(p-chlorobenzoyl)benzoic acid Condensation

Caption: Overall workflow for the synthesis of Azelastine hydrochloride.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Part 1: Oxidation of (S)-1-Methyl-azepan-4-ol to 1-Methylazepan-4-one

The initial and critical step is the oxidation of the secondary alcohol to a ketone. The Swern oxidation is a reliable and widely used method for this transformation under mild conditions.[1]

Reaction Scheme:

Caption: Oxidation of (S)-1-Methyl-azepan-4-ol to 1-Methylazepan-4-one.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
(S)-1-Methyl-azepan-4-ol129.2010.0 g0.0774
Oxalyl chloride126.937.8 mL0.0929
Dimethyl sulfoxide (DMSO)78.1313.2 mL0.186
Triethylamine (Et₃N)101.1943.2 mL0.310
Dichloromethane (DCM)84.93400 mL-

Protocol:

  • Activator Preparation: To a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 200 mL of anhydrous dichloromethane (DCM). Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add oxalyl chloride (7.8 mL, 0.0929 mol) to the stirred DCM.

  • DMSO Addition: To the cooled solution, add dimethyl sulfoxide (13.2 mL, 0.186 mol) dropwise via a syringe over 15 minutes, ensuring the internal temperature does not rise above -60 °C. Stir the resulting mixture for 30 minutes at -78 °C.

  • Alcohol Addition: Dissolve (S)-1-Methyl-azepan-4-ol (10.0 g, 0.0774 mol) in 50 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C. Stir the reaction for 1 hour at this temperature.

  • Base Quench: Slowly add triethylamine (43.2 mL, 0.310 mol) to the reaction mixture. The mixture may become thick. After the addition is complete, allow the reaction to warm to room temperature over 45 minutes.

  • Work-up: Add 150 mL of water to the reaction mixture and stir for 10 minutes. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methylazepan-4-one. The product can be purified by vacuum distillation.

Part 2: Synthesis of 1-Methylhexahydro-4H-azepinone Hydrochloride

The ketone is converted to its hydrochloride salt to improve stability and handling for the subsequent reaction.

Protocol:

  • Dissolve the crude 1-methylazepan-4-one in isopropanol.

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, until the solution is acidic (pH < 6).

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the white crystalline solid by filtration, wash with cold isopropanol, and dry under vacuum to yield 1-methylhexahydro-4H-azepinone hydrochloride.[2]

Part 3: Formation of Acylhydrazone

This step involves the condensation of the ketone with benzoyl hydrazine to form an acylhydrazone intermediate.[3]

Reaction Scheme:

Caption: Formation of the acylhydrazone intermediate.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 0.05 mol scale)Moles
1-Methylhexahydro-4H-azepinone HCl163.658.18 g0.05
Benzoyl hydrazine136.157.49 g0.055
Methanol32.04100 mL-

Protocol:

  • To a 250 mL round-bottom flask, add 1-methylhexahydro-4H-azepinone hydrochloride (8.18 g, 0.05 mol) and benzoyl hydrazine (7.49 g, 0.055 mol).

  • Add 100 mL of methanol and stir the mixture at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.[3]

  • Upon completion, the solvent can be removed under reduced pressure to yield the crude acylhydrazone, which is often used in the next step without further purification.

Part 4: Reduction of Acylhydrazone and Acidolysis

The acylhydrazone is reduced, and the resulting product is subjected to acidolysis to prepare it for the final condensation.[3]

Protocol:

  • Reduction: Cool the methanolic solution of the acylhydrazone from the previous step to below 10 °C. Slowly add potassium borohydride (7.01 g, 0.13 mol, for a 0.1 mol scale reaction, adjust accordingly) in portions. After the addition, allow the reaction to stir at 40 °C for 6 hours.[3]

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove methanol. Add water to the residue and extract with ethyl acetate.

  • Acidolysis: Combine the ethyl acetate extracts and adjust the pH to 3 with concentrated hydrochloric acid. Add purified water and separate the aqueous phase, which contains the acidolysis product.[3]

Part 5: Condensation and Formation of Azelastine Hydrochloride

The final step involves the condensation of the acidolysis product with 2-(p-chlorobenzoyl) benzoic acid to form Azelastine, which is then isolated as its hydrochloride salt.[3]

Reaction Scheme:

Caption: Final condensation to form Azelastine hydrochloride.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 0.05 mol scale)Moles
Acidolysis Product-From previous step~0.05
2-(p-chlorobenzoyl) benzoic acid274.6913.73 g0.05
Sodium hydroxide solution (20 wt%)40.00As needed-
Acetone58.08As needed-
95% Ethanol46.07As needed-
Activated Carbon-As needed-

Protocol:

  • To the aqueous solution of the acidolysis product, add 2-(p-chlorobenzoyl) benzoic acid (13.73 g, 0.05 mol).

  • Adjust the pH of the mixture to 7 with a 20 wt% sodium hydroxide solution.

  • Heat the mixture to reflux and stir for 2-3 hours.[3]

  • Cool the reaction mixture and adjust the pH to >9 with 20 wt% NaOH solution to precipitate the Azelastine free base.

  • Filter the solid, wash with water, and dry.

  • Purification and Salt Formation: Dissolve the crude solid in acetone and heat to reflux. Add activated carbon and reflux for 30 minutes for decolorization. Filter the hot solution to remove the activated carbon.

  • Cool the filtrate and adjust the pH to 2 with concentrated hydrochloric acid to precipitate Azelastine hydrochloride.[3]

  • Collect the solid by filtration, wash with cold acetone, and dry under vacuum.

  • For further purification, recrystallize the Azelastine hydrochloride from 95% ethanol. This process typically yields a product with high purity (>99%).[3]

Data Summary

StepProductTypical YieldPurity (HPLC)
11-Methylazepan-4-oneHigh>95%
2-5Azelastine Hydrochloride (crude)70-80% (overall)~99.7%
RecrystallizationAzelastine Hydrochloride (pure)>95%>99.9%

Yields and purity are based on literature reports and may vary depending on experimental conditions.[3]

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of Azelastine hydrochloride starting from (S)-1-Methyl-azepan-4-ol. The outlined multi-step protocol, beginning with a robust oxidation and followed by a series of well-established transformations, offers a clear pathway for obtaining this important pharmaceutical agent. The detailed experimental procedures, coupled with the provided reaction schemes and data, are intended to support researchers and drug development professionals in the successful laboratory-scale synthesis of Azelastine hydrochloride. Adherence to safety protocols and careful monitoring of reaction progress are paramount for achieving high yields and purity.

References

  • CN114506596A - Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride.
  • CN113956239A - Azelastine hydrochloride, and preparation method and application thereof.
  • KR100426534B1 - An improved synthetic method of azelastine.
  • Swern Oxidation. Master Organic Chemistry. [Link]

  • PubChem Compound Summary for CID 10975509, 1-Methylazepan-4-ol. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 262586, 1-Methylazepan-4-one. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 10197846, 1-methylazepan-4-one Hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 6905, Benzoylhydrazine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 71243, 2-(4-Chlorobenzoyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 54360, Azelastine hydrochloride. National Center for Biotechnology Information. [Link]

Sources

Method

Application Note: Stereoselective Reduction of Cyclic Amino Ketones

Executive Summary The stereoselective reduction of cyclic amino ketones (e.g., piperidones, pyrrolidinones) is a critical transformation in the synthesis of pharmacologically active scaffolds. Unlike simple carbocyclic k...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stereoselective reduction of cyclic amino ketones (e.g., piperidones, pyrrolidinones) is a critical transformation in the synthesis of pharmacologically active scaffolds. Unlike simple carbocyclic ketones, amino ketones present unique challenges due to the electronic and steric influence of the nitrogen atom. The stereochemical outcome—whether cis or trans (diastereoselectivity) or R or S (enantioselectivity)—is dictated by the interplay between conformational locking , reagent bulk , and chelation effects .

This guide provides a decision-making framework and detailed protocols for three distinct methodologies:

  • Kinetic Control: Using bulky borohydrides (L-Selectride) to access thermodynamically less stable isomers.

  • Catalytic Asymmetric Transfer Hydrogenation (ATH): Using Ru-based Noyori catalysts for enantioselective reduction.[1]

  • Biocatalysis: Using Ketoreductases (KREDs) for ultra-high selectivity.[2][3]

Mechanistic Principles

To select the correct reagent, one must understand the transition state geometry.[4]

Steric vs. Chelation Control
  • Steric Approach Control (Kinetic): Bulky reagents (e.g., L-Selectride) are forced to attack from the less hindered face of the carbonyl. In cyclic systems like 4-substituted cyclohexanones or piperidones, this usually means "equatorial attack," yielding the axial alcohol .

  • Thermodynamic Control: Small hydrides (e.g., NaBH₄) often attack from the axial face (which is electronically favored but sterically more compressed in the transition state), yielding the equatorial alcohol .

  • Chelation Control: If the nitrogen protecting group (PG) allows coordination (e.g., N-Benzyl or free amine) and a Lewis acidic metal is present (Zn²⁺, Ti⁴⁺, Ce³⁺), the metal can bridge the carbonyl oxygen and the nitrogen lone pair. This locks the conformation and directs hydride delivery to the face syn to the heteroatom.

Visualization of Pathway Logic

ReductionLogic Start Cyclic Amino Ketone Goal Desired Outcome? Start->Goal Diast Diastereomer Control (cis/trans) Goal->Diast Existing Chiral Center Enantio Enantiomer Control (New Chiral Center) Goal->Enantio Prochiral Ketone Kinetic Axial Alcohol (Kinetic Product) Diast->Kinetic Steric Bulk Thermo Equatorial Alcohol (Thermodynamic Product) Diast->Thermo Small Hydride Selectride L-Selectride (-78°C) Kinetic->Selectride NaBH4 NaBH4 / MeOH (Small Hydride) Thermo->NaBH4 Noyori Ru-TsDPEN (Transfer Hydrog.) Enantio->Noyori Chemocatalysis KRED Ketoreductase (Enzyme) Enantio->KRED Biocatalysis

Figure 1: Decision tree for reagent selection based on the desired stereochemical outcome.

Reagent Selection Matrix

FeatureL-SelectrideNaBH₄ / LiAlH₄Noyori Catalyst (Ru)Ketoreductase (KRED)
Primary Utility Diastereoselectivity (Kinetic)Baseline / ThermodynamicEnantioselectivityHigh Enantio- & Diastereoselectivity
Selectivity Source Steric Bulk (sec-butyl groups)Small size / Solvent effectsChiral Ligand (TsDPEN)Enzyme Active Site Pocket
Typical Product Axial Alcohol (cis to bulky group)Equatorial Alcohol (trans)Chiral Alcohol (>95% ee)Specific Isomer (>99% de/ee)
Key Constraint Cryogenic (-78°C); Oxidative workupLow selectivity in flexible ringsCatalyst poisoning by aminesRequires cofactor recycling
Scalability Moderate (Reagent cost/Safety)HighHighVery High (Green Chemistry)

Protocol A: Diastereoselective Reduction using L-Selectride

Objective: Synthesis of the cis-alcohol (axial) from a substituted N-protected piperidone. Mechanism: The bulky tri-sec-butylborohydride group forces hydride delivery from the equatorial face.

Materials
  • Substrate: N-Boc-2-methyl-4-piperidone (1.0 equiv)

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 equiv)

  • Solvent: Anhydrous THF

  • Quench: 3M NaOH, 30% H₂O₂

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add the substrate and dissolve in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Addition: Add L-Selectride solution dropwise via syringe pump over 30 minutes.

    • Note: Rapid addition can cause local heating, eroding selectivity.

  • Reaction: Stir at -78°C for 2–4 hours. Monitor by TLC or LCMS.

  • Oxidative Workup (Critical):

    • Why? Unlike NaBH₄, the organoboron intermediate does not hydrolyze easily with water alone and can complicate purification.

    • Remove the cooling bath and allow to warm to 0°C.

    • Add 3M NaOH (2.0 equiv) carefully.

    • Add 30% H₂O₂ (2.0 equiv) dropwise. Caution: Exothermic.

    • Stir for 30 minutes at room temperature.

  • Extraction: Dilute with Et₂O or EtOAc. Wash with saturated Na₂SO₃ (to remove excess peroxide), then brine. Dry over MgSO₄.

Expected Outcome: >95:5 dr favoring the axial alcohol (cis-2,6 relationship if 2,6-substituted).

Protocol B: Asymmetric Transfer Hydrogenation (Noyori Type)

Objective: Enantioselective reduction of a prochiral cyclic amino ketone. Mechanism: Metal-ligand bifunctional catalysis utilizing a chiral Ruthenium complex.[5]

Materials
  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1–2 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or DMF (degassed)

Step-by-Step Methodology
  • Catalyst Prep: In a glovebox or under Argon, weigh the Ru-catalyst.

  • Solution Prep: Dissolve the amino ketone substrate in DCM (0.5 M).

  • Initiation: Add the HCOOH/Et₃N mixture (5.0 equiv relative to substrate).

  • Reaction: Add the catalyst. Stir at room temperature (20–25°C).

    • Note: CO₂ gas evolution will occur. Ensure the vessel is vented through a bubbler or a needle.

  • Monitoring: Monitor conversion by HPLC (Chiralpak column). Reaction times vary from 4 to 24 hours.

  • Workup: Quench by adding saturated NaHCO₃ (neutralize excess acid). Extract with DCM.

  • Purification: Silica gel chromatography.

Validation: Check enantiomeric excess (ee) using chiral HPLC. Expect >90% ee.[5]

Protocol C: Biocatalytic Reduction (Ketoreductase - KRED)

Objective: Highly specific reduction under mild, aqueous conditions. Mechanism: Enzymatic hydride transfer from NADPH cofactor.[6]

Materials
  • Enzyme: KRED Screening Kit (e.g., Codexis or equivalent panels).

  • Cofactor: NADP+ (catalytic amount).

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose.

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Methodology
  • Screening (Microscale):

    • In a 96-well plate, dispense 1-2 mg of different KRED variants.

    • Add 200 µL of buffer containing the substrate (5-10 g/L), NADP+ (1 mM), Glucose (1.5 equiv), and GDH.

    • Shake at 30°C for 24 hours.

    • Analyze by HPLC to identify the "Hit" enzyme.

  • Scale-Up (Gram scale):

    • Reactor: Use a pH-stat titrator to maintain pH 7.0 (gluconic acid production from recycling system lowers pH).

    • Charge: Buffer, Glucose, GDH, NADP+, and the specific KRED.[6]

    • Substrate Addition: Dissolve substrate in a minimal amount of DMSO or IPA (co-solvent) and add to the aqueous mix.

    • Agitation: Overhead stirring (gentle) at 30°C.

  • Workup:

    • Add EtOAc or MTBE to the reaction vessel.

    • Filter through a celite pad to remove protein emulsion.

    • Separate phases and concentrate the organic layer.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Diastereoselectivity (L-Selectride) Reaction temperature too highEnsure internal temp is -78°C during addition.
Low Conversion (Noyori) Catalyst poisoning by free amineProtect amine as N-Boc or N-Cbz; ensure solvent is degassed.
Emulsion in Workup (KRED) Denatured protein at interfaceFilter through Celite; add brine to aqueous phase.
Over-reduction Presence of conjugated alkenesL-Selectride can reduce enones (1,4-addition). Switch to Luche reduction (NaBH₄/CeCl₃) for 1,2-selectivity.

References

  • Mechanistic Basis of Selectride Reduction

    • Brown, H. C., & Krishnamurthy, S. (1972). Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. Journal of the American Chemical Society.[7]

  • Noyori Transfer Hydrogenation

    • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][7][8][9] Accounts of Chemical Research.

  • Biocatalysis (KREDs)

    • Hollmann, F., et al. (2011).
  • Stereoselectivity in Piperidones

    • Passiniemi, M., & Koskinen, A. M. P. (2013). Stereoselective reduction of N-protected 2-substituted 4-piperidones. Beilstein Journal of Organic Chemistry.

Sources

Application

Application Note: Scalable Chemo-Enzymatic Synthesis of (S)-1-Methyl-azepan-4-ol

Executive Summary The 7-membered azepane ring is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in antihistamines, CNS-active agents, and glycosidase inhibitors. However, the production of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-membered azepane ring is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in antihistamines, CNS-active agents, and glycosidase inhibitors. However, the production of enantiopure (S)-1-Methyl-azepan-4-ol at scale presents two distinct challenges: the safety profile of the ring-expansion step and the stereocontrol of the remote chiral center.

This Application Note outlines a robust, scalable protocol that transitions from hazardous diazomethane-based lab synthesis to a safer Ethyl Diazoacetate (EDA) homologation route, followed by Asymmetric Transfer Hydrogenation (ATH) . This workflow ensures high enantiomeric excess (>98% ee) and process safety suitable for kilo-scale production.

Process Logic & Strategic Selection

The "Scale-Up" Problem: Ring Expansion

Classically, 1-methyl-4-piperidone is expanded to 1-methyl-azepan-4-one using diazomethane (


). While effective on a gram scale, diazomethane is highly explosive, toxic, and requires specialized glassware (smooth joints) to prevent detonation.

The Solution: We utilize Ethyl Diazoacetate (EDA) in the presence of a Lewis Acid (


). EDA is significantly more stable than diazomethane and can be handled safely in batch reactors with proper thermal control, or ideally, in continuous flow systems.
The "Chirality" Problem: Stereocontrol

Direct resolution of racemic azepan-4-ol using tartaric acid often results in maximum theoretical yields of 50%.

The Solution: We employ Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium-based Noyori-Ikariya catalyst. This method performs a dynamic kinetic resolution (DKR) or direct asymmetric reduction of the ketone, theoretically allowing for 100% conversion to the desired (S)-enantiomer.

Visual Workflow (Process Map)

G Start 1-Methyl-4-piperidone Step1 Ring Expansion (EDA / BF3·OEt2) Start->Step1 + Ethyl Diazoacetate Inter1 β-Keto Ester Intermediate Step1->Inter1 Step2 Decarboxylation (HCl / Heat) Inter1->Step2 - CO2 Ketone 1-Methyl-azepan-4-one Step2->Ketone Step3 Asymmetric Reduction (Ru-Cl-TsDPEN) Ketone->Step3 HCOOH / TEA Final (S)-1-Methyl-azepan-4-ol Step3->Final >98% ee

Figure 1: Strategic synthesis pathway replacing hazardous diazomethane with ethyl diazoacetate (EDA) and utilizing catalytic asymmetric reduction.

Detailed Protocols

Protocol A: Ring Expansion (Homologation)

Objective: Convert 1-methyl-4-piperidone to 1-methyl-azepan-4-one via a


-keto ester intermediate.
Scale:  1.0 kg input.

Safety Note: While EDA is safer than diazomethane, it is still energetic. Reactions should be conducted under nitrogen with strict temperature monitoring.

  • Reagent Setup:

    • Charge a glass-lined reactor with 1-Methyl-4-piperidone (1.0 eq) and anhydrous Dichloromethane (DCM) (10 vol).

    • Cool the mixture to 0°C.

    • Add

      
        (1.1 eq) slowly, maintaining temperature <5°C.
      
  • Expansion Reaction:

    • Add Ethyl Diazoacetate (EDA) (1.2 eq) dropwise over 4 hours.

    • Critical Control Point: Evolution of

      
       gas must be monitored. Do not allow EDA to accumulate; the reaction is exothermic.
      
    • Stir at 0°C for 2 hours, then warm to room temperature (20-25°C) for 12 hours.

  • Decarboxylation:

    • Quench the reaction with saturated

      
      . Separate the organic layer.
      
    • Concentrate the organic layer to obtain the crude

      
      -keto ester.
      
    • Reflux the crude oil in 6N HCl (5 vol) for 6 hours. This hydrolyzes the ester and facilitates thermal decarboxylation.

    • Neutralize with NaOH (pH 10) and extract with DCM.

    • Purification: Distill the crude ketone under reduced pressure (bp ~75°C at 10 mmHg) to yield 1-methyl-azepan-4-one .

ParameterSpecification
Yield (Step 1+2) 65 - 75%
Purity (GC) >95%
Appearance Pale yellow oil
Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction of the ketone to (S)-alcohol. Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori Catalyst).

  • Reaction Mixture:

    • In a reactor, dissolve 1-methyl-azepan-4-one (1.0 eq) in Dichloromethane (5 vol).

    • Add the Ru-catalyst (0.005 eq / 0.5 mol%).

    • Prepare the hydrogen donor mixture: Formic Acid / Triethylamine (5:2 azeotrope) . Add 3.0 eq of the mixture.

  • Reaction Conditions:

    • Stir at 25-30°C for 16-24 hours.

    • Monitor conversion by GC. Reaction is complete when ketone <1%.

  • Workup & Isolation:

    • Quench with water.[1] Basify to pH >11 with NaOH.

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Salt Formation (Optional for high purity): Dissolve the oil in Ethanol and add HCl/Ether. The (S)-1-methyl-azepan-4-ol hydrochloride salt crystallizes, upgrading the ee to >99%.

ParameterSpecification
Conversion >98%
Enantiomeric Excess >98% (S-isomer)
Yield (Isolated) 85 - 90%

Decision Logic for Safety & Scale

The choice of reagents is dictated by the scale of operation. The following logic tree illustrates why EDA is preferred over Diazomethane for this specific application.

Safety Start Select Ring Expansion Reagent Decision Scale > 100g? Start->Decision Diazo Diazomethane (CH2N2) Decision->Diazo No (Lab Scale) EDA Ethyl Diazoacetate (EDA) Decision->EDA Yes (Pilot/Mfg) Risk1 High Explosion Risk Special Glassware Required Diazo->Risk1 Risk2 Manageable Exotherm Standard SS Reactors EDA->Risk2

Figure 2: Process safety decision tree for reagent selection.

References

  • Ring Expansion Logic: Wirth, T., et al. (2014). "Safe Generation and Direct Use of Diazoesters in Flow Chemistry." Synlett. Describes the safety advantages of EDA over diazomethane.

  • EDA Safety Profile: Org. Process Res. Dev. (2019).[2][3][4] "Thermal Stability and Explosive Hazard Assessment of Diazo Compounds." Provides critical calorimetric data for scaling EDA reactions.

  • Asymmetric Reduction: Wills, M., et al. (2012). "Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone." Demonstrates the efficacy of Ru-TsDPEN catalysts on cyclic ketones.

  • Azepane Utility: Cicchi, S., et al. (2023). "Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars." Highlights the biological importance of the azepane scaffold.

Sources

Method

Application Notes &amp; Protocols: (S)-1-Methyl-azepan-4-ol as a Versatile Chiral Building Block

Introduction: The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in modern medicinal chemistry. Its derivatives exhibit a high degree of structural diversity and are integral to numerous F...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in modern medicinal chemistry. Its derivatives exhibit a high degree of structural diversity and are integral to numerous FDA-approved drugs, demonstrating a wide range of pharmacological activities including anticancer, antimicrobial, and anti-Alzheimer's properties.[1] The inherent flexibility of the seven-membered ring allows for optimal interactions with biological targets.[2] When this scaffold is functionalized with a defined stereocenter, as in (S)-1-Methyl-azepan-4-ol, it becomes a powerful chiral building block.[] This guide provides an in-depth exploration of (S)-1-Methyl-azepan-4-ol, detailing its properties, synthetic utility, and step-by-step protocols for its application in the development of complex, stereochemically defined molecules.

The strategic value of (S)-1-Methyl-azepan-4-ol lies in its two primary points of chemical modification: the secondary alcohol at the C4 position and the tertiary amine at the N1 position. The (S)-configuration at the C4 hydroxyl group provides a fixed stereochemical anchor, crucial for enantioselective interactions with chiral biological targets like enzymes and receptors. This document will serve as a technical resource for researchers in organic synthesis and drug discovery, elucidating the causality behind experimental choices and providing robust, validated protocols.

Physicochemical and Structural Properties

(S)-1-Methyl-azepan-4-ol is a chiral cyclic amino alcohol. Its key properties are summarized below. Understanding these characteristics is fundamental to designing reactions, choosing appropriate solvent systems, and planning purification strategies.

PropertyValueSource
Molecular Formula C₇H₁₅NO[4]
Molecular Weight 129.20 g/mol [4]
IUPAC Name (4S)-1-methylazepan-4-ol-
CAS Number Not specified for (S)-enantiomer; 19065-49-7 (racemic)[4]
Appearance Typically a solid or oil-
Key Functional Groups Tertiary Amine, Secondary Alcohol (S-configuration)-

The precursor, 1-Methylazepan-4-one, is a key intermediate for accessing this chiral alcohol.[5][6] The synthesis of the enantiomerically pure alcohol is most effectively achieved through the asymmetric reduction of this ketone, often employing chiral catalysts or biocatalysts like imine reductases (IREDs), which can exhibit high stereoselectivity.[7]

Core Synthetic Applications & Strategic Considerations

The utility of (S)-1-Methyl-azepan-4-ol as a building block stems from the orthogonal reactivity of its functional groups. The hydroxyl group can undergo a variety of transformations, while the N-methyl group can be removed and replaced to explore Structure-Activity Relationships (SAR).

Visualization of Synthetic Pathways

The following diagram illustrates the primary synthetic pathways originating from (S)-1-Methyl-azepan-4-ol, showcasing its potential for diversification.

G cluster_start Starting Material cluster_c4 C4-Hydroxyl Modifications cluster_n1 N1-Amine Modifications start (S)-1-Methyl-azepan-4-ol ether O-Alkylation (Ether Formation) start->ether R-X, Base ester O-Acylation (Ester Formation) start->ester Acyl Chloride / Anhydride mitsunobu Mitsunobu Reaction (Stereoinversion / C-N, C-S bond formation) start->mitsunobu DEAD, PPh₃, Nu-H demethyl N-Demethylation start->demethyl e.g., ClCO₂R realkyl N-Alkylation / N-Arylation demethyl->realkyl R'-X, Base G A Dissolve (S)-1-Methyl- azepan-4-ol in dry THF B Add NaH portionwise under Argon at 0°C A->B C Stir for 30 min (Alkoxide formation) B->C D Add Alkyl Halide (R-X) dropwise at 0°C C->D E Warm to RT and stir (Monitor by TLC/LC-MS) D->E F Quench with H₂O E->F G Extract, Dry, Purify F->G

Sources

Application

Mitsunobu reaction conditions for (S)-1-Methyl-azepan-4-ol

Application Note: High-Fidelity Stereoinversion of (S)-1-Methyl-azepan-4-ol via Mitsunobu Reaction Executive Summary This guide details the stereochemical inversion of (S)-1-Methyl-azepan-4-ol to its (R)-enantiomer ester...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Stereoinversion of (S)-1-Methyl-azepan-4-ol via Mitsunobu Reaction

Executive Summary

This guide details the stereochemical inversion of (S)-1-Methyl-azepan-4-ol to its (R)-enantiomer ester derivatives using the Mitsunobu reaction. While the Mitsunobu reaction is a staple for


 inversion, this specific substrate presents two distinct challenges:
  • The Basic Nitrogen: The tertiary amine at position 1 can act as a scavenger for the Mitsunobu betaine intermediate or deprotonate the pronucleophile prematurely, leading to reduced yields or N-oxide formation.

  • Conformational Flexibility: The 7-membered azepane ring is highly flexible, increasing the entropic penalty for the transition state compared to 5- or 6-membered rings.

This protocol utilizes a modified addition sequence (Pre-Complexation Strategy) and a p-Nitrobenzoic acid (pNBA) pronucleophile system to suppress side reactions and facilitate a self-validating purification workflow.

Mechanistic Insight & Strategy

The "Basic Nitrogen" Interference

In a standard Mitsunobu protocol (mixing PPh


, Alcohol, and DEAD, then adding Acid), the free amine of the azepane can attack the electrophilic azo-reagent (DEAD/DIAD) or the phosphonium intermediate.
  • Solution: We employ an Acid-First addition order. By mixing the substrate with the acidic pronucleophile (p-Nitrobenzoic acid) before adding the azo-reagent, the basic nitrogen is protonated (masked) as an ammonium salt. This prevents it from interfering with the betaine formation.

Reagent Selection Logic
ComponentSelectionRationale
Phosphine Triphenylphosphine (PPh

)
Standard reactivity.[1][2][3][4][5] Sufficient for secondary alcohols.[6][7] Readily removed via the specific workup described below.
Azo Reagent DIAD (Diisopropyl azodicarboxylate)Preferred over DEAD due to higher stability (liquid vs. shock-sensitive liquid/solid) and slightly lower toxicity, with identical reactivity profiles.
Nucleophile p-Nitrobenzoic Acid (pNBA) Critical Choice. 1. pKa (~3.4): Low enough to drive rapid protonation of the betaine. 2. UV Activity: The nitro group aids TLC/HPLC monitoring. 3. Crystallinity: pNBA esters often crystallize, aiding purification.
Solvent THF (Anhydrous) Excellent solubility for all components. Toluene is a backup if higher temperatures are required.

Reaction Pathway Visualization

The following diagram illustrates the critical "Amine Masking" step that differentiates this protocol from standard alcohol inversions.

Mitsunobu_Pathway Figure 1: Acid-First Strategy to Mask Basic Nitrogen during Mitsunobu Inversion Substrate (S)-1-Methyl-azepan-4-ol (Free Amine) Salt Ammonium Salt Complex (Nitrogen Masked) Substrate->Salt 1. Mix (Protonation) Acid p-Nitrobenzoic Acid (pNBA) Acid->Salt Activated Oxyphosphonium Intermediate Salt->Activated Alcohol Attack Reagents PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Reagents->Betaine 2. Formation Betaine->Activated 3. Activation Product (R)-Ester Product (Inverted) Activated->Product 4. SN2 Inversion (Carboxylate Attack)

[9]

Experimental Protocol

Scale: 10.0 mmol (approx. 1.29 g of substrate) Target Concentration: 0.2 M in THF

Phase 1: Preparation
  • Drying: Ensure (S)-1-Methyl-azepan-4-ol is dry. If it is an oil, azeotrope with toluene (3x) and dry under high vacuum for 2 hours.

  • Solvent: Use freshly distilled THF or THF from a solvent purification system (water content < 50 ppm).

Phase 2: Reaction Assembly (The "Acid-First" Method)
  • Charge: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add:

    • (S)-1-Methyl-azepan-4-ol (1.29 g, 10 mmol, 1.0 equiv)

    • Triphenylphosphine (3.15 g, 12 mmol, 1.2 equiv)

    • p-Nitrobenzoic acid (2.00 g, 12 mmol, 1.2 equiv)

    • Anhydrous THF (50 mL).

  • Complexation: Stir the mixture at Room Temperature (RT) for 15 minutes. Observation: The mixture may become slightly cloudy as the salt forms; this is normal.

  • Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.

  • Addition: Add DIAD (2.43 g/2.36 mL, 12 mmol, 1.2 equiv) dropwise via syringe over 20 minutes.

    • Critical: Maintain internal temperature < 5 °C. The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm naturally to RT and stir for 12–16 hours.

    • Monitoring: Check TLC (System: 10% MeOH in DCM). The pNBA spot should disappear, and a new UV-active product spot should appear.

Phase 3: Work-up (Acid-Base Purification)

Standard silica chromatography is often difficult due to the streaking of the basic amine and the co-elution of TPPO (Triphenylphosphine oxide). This chemical work-up solves that.

  • Concentration: Remove THF under reduced pressure (rotary evaporator).

  • Acid Extraction: Dissolve the residue in Ethyl Acetate (EtOAc, 50 mL) and extract with 0.5 M HCl (aq) (2 x 30 mL).

    • Chemistry: The basic product moves to the aqueous layer (protonated). TPPO, reduced DIAD, and unreacted PPh3 remain in the organic layer.

  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc (2 x 20 mL) to remove trace neutrals.

  • Basification: Cool the aqueous layer to 0 °C. Slowly adjust pH to ~10 using 2 M NaOH or saturated NaHCO

    
    .
    
    • Observation: The product will oil out or precipitate.

  • Final Extraction: Extract the basic aqueous layer with DCM (3 x 30 mL).

  • Drying: Dry combined DCM layers over Na

    
    SO
    
    
    
    , filter, and concentrate.

Purification Workflow Visualization

This flowchart ensures the separation of the notorious Mitsunobu byproducts (TPPO/Hydrazide) without complex chromatography.

Workup_Flow Figure 2: Acid-Base Workup for Removal of Mitsunobu Byproducts Crude Crude Reaction Mixture (Product, TPPO, Hydrazide, PPh3) Partition Partition: EtOAc / 0.5M HCl Crude->Partition OrgLayer Organic Layer (Discard) Partition->OrgLayer Neutrals AqLayer Aqueous Acidic Layer (Product-H+) Partition->AqLayer Protonated Amine Waste Waste (TPPO/Hydrazide) OrgLayer->Waste Wash EtOAc Wash AqLayer->Wash Basify Basify (pH > 10) NaOH/NaHCO3 Wash->Basify Extract Extract into DCM Basify->Extract Final Pure (R)-Ester Extract->Final

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Steric hindrance of the 7-membered ring.Switch to ADDP (1,1'-(Azodicarbonyl)dipiperidine) and PBu

(Tributylphosphine). ADDP is more reactive but requires Toluene/Reflux.
N-Oxide Formation Incomplete protonation of the amine.Ensure 1.2 equiv of Acid is added before DIAD. Verify reagents are anhydrous.
Product Racemization

character due to stable carbocation?
Unlikely for secondary amines, but keep temperature strictly at 0 °C during addition. Use Toluene at -20 °C if observed.
Difficult Separation TPPO co-elution (if skipping acid wash).Use Polymer-supported Triphenylphosphine (PS-PPh

). Filtration removes the oxide post-reaction.[2]

References

  • Swamy, K. C. K., et al. (2009).[4] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

  • Dandapani, S., & Curran, D. P. (2004).[4] "Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategy." Chemistry – A European Journal, 10(13), 3130–3149.

  • But, T. Y. S., & Toy, P. H. (2007).[4] "The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications." Chemistry – An Asian Journal, 2(11), 1340–1355.

  • Organic Chemistry Portal. "Mitsunobu Reaction - Mechanism and Protocols."

Sources

Technical Notes & Optimization

Troubleshooting

Removing metal catalyst residues from (S)-1-Methyl-azepan-4-ol

Here is the Technical Support Center guide for removing metal catalyst residues from (S)-1-Methyl-azepan-4-ol . Product: (S)-1-Methyl-azepan-4-ol CAS: 19065-49-7 (Racemate ref) | Structure: 7-membered N-heterocycle, tert...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for removing metal catalyst residues from (S)-1-Methyl-azepan-4-ol .

Product: (S)-1-Methyl-azepan-4-ol

CAS: 19065-49-7 (Racemate ref) | Structure: 7-membered N-heterocycle, tertiary amine, secondary alcohol.

Introduction: The Chelation Challenge

Synthesizing (S)-1-Methyl-azepan-4-ol often involves transition metal catalysis—typically Ruthenium (Ru) for ring-closing metathesis (RCM) or Palladium (Pd) for hydrogenation/coupling.

The Problem: This molecule is a "perfect storm" for metal retention.

  • The Tertiary Amine (N-Methyl): A strong Lewis base that coordinates effectively to soft metals (Pd, Ru), competing with scavengers.

  • The Hydroxyl Group: Provides a secondary coordination site, potentially forming stable 5- or 6-membered chelate rings with the metal.

This guide provides a self-validating, logic-driven protocol to reduce metal residues below ICH Q3D limits (typically <10 ppm for oral, <1 ppm for parenteral) without sacrificing yield.

Module 1: Diagnostic & Scavenger Selection

WARNING: Do not blindly select a "Strong Cation Exchanger" (SCX). Because your product is a basic amine (pKa ~10), acidic scavengers (sulfonic acids) will bind your product , not just the metal, leading to massive yield loss unless you intend to use a "Catch-and-Release" strategy.

Selection Logic Matrix

Use the following logic to select the correct scavenger functionality based on the contaminant and solvent system.

ScavengerSelection Start Identify Contaminant Metal Pd Palladium (Pd) (Hydrogenation/Coupling) Start->Pd Ru Ruthenium (Ru) (Metathesis/Grubbs) Start->Ru Pd_State Oxidation State? Pd->Pd_State Ru_Ligand Ligand Type? Ru->Ru_Ligand Pd_0 Pd(0) / Colloidal Pd_State->Pd_0 Black precipitate/Haze Pd_2 Pd(II) / Ionic Pd_State->Pd_2 Soluble/Colored Solution Rec_DMT Rec: DMT (Dimercaptotriazine) (High efficiency for Ru) Ru_Ligand->Rec_DMT Grubbs/NHC Rec_Thiol Rec: Thiol (SH) (Universal, good for Pd(0)) Ru_Ligand->Rec_Thiol General Ru Pd_0->Rec_Thiol Rec_TMT Rec: TMT or Cysteine (Strong affinity, non-acidic) Pd_2->Rec_TMT If High N-Content Rec_Thiourea Rec: Thiourea (Best for cationic Pd) Pd_2->Rec_Thiourea Standard

Figure 1: Decision tree for selecting the optimal scavenger functionality based on metal species.

Recommended Scavenger Types
Scavenger FunctionalityTarget MetalMechanismCompatibility Note
Thiol (-SH) Pd(0), Pd(II), Ru, Rh, AgSoft Acid-Base interaction.Safe. Neutral pH. Will not bind the amine product.
Thiourea Pd(II), Pt, RuChelation.Safe. Excellent for cationic Pd species.
TMT (Trimercaptotriazine) Pd, Ru, RhStrong tridentate chelation.Best for Ru. Highly effective even in the presence of competing amines.
DMT (Dimercaptotriazine) Ru (Grubbs)Specific affinity for Ru carbenes.Specific. Use for metathesis residues.
SCX (Sulfonic Acid) AVOID Cation Exchange.RISK. Will bind (S)-1-Methyl-azepan-4-ol. Only use for "Catch & Release."
Module 2: The "Self-Validating" Removal Protocol

This protocol includes built-in checkpoints to ensure the system is working before you commit the entire batch.

Reagents Required:

  • Selected Scavenger (e.g., SiliaMetS® Thiol or QuadraPure® TU).

  • Solvent: MeOH, EtOH, THF, or EtOAc (Avoid DMF/DMSO if possible as they compete for the metal).

  • Filter: 0.45 µm PTFE or Nylon membrane.

Step-by-Step Workflow
  • The Solubility Check (Critical):

    • Ensure (S)-1-Methyl-azepan-4-ol is completely dissolved. If the product is an oil, dilute to ~10 wt% in solvent.

    • Why? Scavengers are solid-phase.[1] If your product is oily or precipitated, it will coat the scavenger beads, blocking pores and preventing metal binding.

  • The "Spike" Validation (Small Scale):

    • Take a 5 mL aliquot of your crude solution.

    • Add 4 equivalents (w/w relative to estimated metal mass) of scavenger.

    • Heat to 50°C for 1 hour.

    • Filter and observe color change.[2]

    • Validation: If the solution lightens significantly and the resin darkens, the scavenger is active. If no change, switch scavenger type (e.g., from Thiol to TMT).

  • Batch Treatment:

    • Add 4-8 equivalents of scavenger relative to the residual metal content (not the product mass).

      • Rule of Thumb: If metal % is unknown, add 5-10% w/w of scavenger relative to the product.

    • Temperature: Heat to 50-60°C .

      • Mechanism:[2][3][4][5] Heat increases the exchange rate of the metal from the product-amine complex to the scavenger-thiol complex.

    • Time: Agitate (do not magnetically stir if using fragile beads; overhead stir is best) for 2-4 hours .

  • Filtration & Wash:

    • Filter through a 0.45 µm pad (Celite can be added on top).

    • Wash the cake with 2 bed volumes of solvent to recover any entrained product.

    • Validation: The filtrate should be visibly clearer.

Module 3: Troubleshooting & FAQs
Q1: The metal level is still high (>20 ppm) after treatment. Why?

Diagnosis: The "Amine Competition" Effect. The nitrogen in your azepane ring is competing with the scavenger. Solution:

  • Increase Temperature: Push to reflux (if stable). Thermodynamics favors the stronger Metal-Sulfur bond (scavenger) over the Metal-Nitrogen bond (product), but kinetics can be slow at RT.

  • Activated Carbon Polish: Add 5% w/w Activated Carbon (e.g., Darco G-60) alongside the scavenger. They work synergistically: Carbon adsorbs colloidal metal; Scavengers bind ionic metal.

  • Change Solvent: If in THF or DMF, switch to MeOH or EtOH. Protic solvents can help solvate the amine, making the metal more accessible to the scavenger.

Q2: Can I use "Catch and Release" instead?

Yes, this is a powerful alternative for this specific molecule. Since (S)-1-Methyl-azepan-4-ol is basic:

  • Pass the crude mixture through a Strong Cation Exchange (SCX) cartridge.

  • Catch: The product binds to the resin (R-SO3^- ... H-N+-Product). The neutral metal catalyst passes through.

  • Wash: Flush with MeOH to remove non-basic impurities and residual metal.

  • Release: Elute with 2M Ammonia in MeOH. The ammonia deprotonates the product, releasing it metal-free. Note: This purifies the product from non-basic impurities simultaneously.

Q3: I am seeing Ru residues after Metathesis. Thiol didn't work.

Diagnosis: Ru-Carbenes are "harder" and lipophilic. Solution:

  • Use SiliaMetS® DMT or QuadraPure® MPA .

  • Oxidative Workup (The "Fogg" Method): Before scavenging, treat the reaction mixture with DMSO (5 equiv) or dilute H2O2. This converts the lipophilic Ru-carbene into insoluble Ru-oxides, which are easily filtered or scavenged.

Module 4: Advanced Rescue Protocols (When Scavengers Fail)

If solid-phase scavengers fail, use liquid-phase extraction agents.

Protocol A: The NAC Extraction (For Pd)

N-Acetyl Cysteine (NAC) is an excellent soluble scavenger.

  • Dissolve crude product in EtOAc or DCM.

  • Prepare a 0.5 M aqueous solution of NAC (adjust pH to ~7-8 with NaOH).

  • Stir the organic and aqueous layers vigorously for 30 mins at 40°C.

  • Separate layers. The Pd coordinates to the sulfur in NAC and moves to the aqueous phase.

Protocol B: The TMT Precipitation (For Ru/Pd)
  • Add Trimercaptotriazine (TMT-Na3 salt) (0.1 equiv relative to catalyst) to the reaction mixture.

  • Stir for 1 hour.

  • TMT forms highly insoluble complexes with Pd and Ru.

  • Filter the resulting precipitate.

References
  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (Establishes PDE limits for Pd, Ru, Pt).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational text on Pd removal).

  • Biotage Metal Scavenger User Guide. (Detailed selectivity data for Thiol/TMT vs. Amines).

  • Galban, J., et al. (2012). Removal of Ruthenium from Olefin Metathesis Reaction Products. Organic Process Research & Development, 16(1), 121-131. (Specific protocols for Ru removal).

  • SiliCycle Application Note. "Scavenging of Metal Catalysts from Amine-Containing API." (Data on competition between product amines and scavengers).

Sources

Optimization

Technical Support Center: Azepane Salt Solubility Optimization

Topic: Optimizing Solubility of Azepane (Hexamethyleneimine) Salts in Organic Solvents Audience: Pharmaceutical Process Chemists & Formulation Scientists Status: Active Guide [v2026.1] Core Directive & Scope This guide a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Solubility of Azepane (Hexamethyleneimine) Salts in Organic Solvents Audience: Pharmaceutical Process Chemists & Formulation Scientists Status: Active Guide [v2026.1]

Core Directive & Scope

This guide addresses the thermodynamic and kinetic challenges associated with dissolving azepane (hexamethyleneimine) salts in organic media. Azepane, a seven-membered saturated nitrogen heterocycle (


), forms stable but often stubborn salts.

The Central Conflict:

  • The Base: Azepane is lipophilic and conformationally flexible (high entropy).

  • The Salt: Protonation creates a rigid, polar ionic species with high lattice energy.

  • The Solvent: Organic solvents must overcome this lattice energy (

    
    ) via solvation enthalpy (
    
    
    
    ).

If


, the salt remains solid. If the entropy of mixing is insufficient, you encounter the most common failure mode for azepanes: Oiling Out  (Liquid-Liquid Phase Separation).

Diagnostic Decision Tree (Troubleshooting)

Before modifying your system, identify the specific thermodynamic barrier using this logic flow.

AzepaneSolubility Start Start: Salt won't dissolve CheckState Check Physical State Start->CheckState Solid Remains Solid (Suspension) CheckState->Solid White powder Oil Forms Oily Droplets/Goo CheckState->Oil Sticky residue Heat Apply Heat (Reflux) Solid->Heat OilAnalysis Diagnosis: Oiling Out (Stable Metastable Liquid) Oil->OilAnalysis Dissolves Dissolves? Heat->Dissolves Success Success: Metastable Zone Dissolves->Success Yes FailHeat Add Polar Co-solvent (MeOH or TFE) Dissolves->FailHeat No Seed Protocol A: Seeding at T_cloud OilAnalysis->Seed Kinetic Fix Counterion Protocol B: Switch Counterion (Cl- -> MsO-) OilAnalysis->Counterion Thermodynamic Fix

Figure 1: Diagnostic workflow for differentiating between high lattice energy barriers (solids) and liquid-liquid phase separation (oiling out).[1]

Technical Deep Dive: Counter-Ion Engineering

The most effective variable you control is the counter-ion. For azepane, the 7-membered ring's flexibility leads to unpredictable crystal packing. Switching from a halide to an organic sulfonate often disrupts the lattice energy sufficiently to allow organic solvation.

Comparative Solubility Data (Azepane Core)
Counter-IonAnion StructureLattice EnergyOrganic Solubility (DCM/EtOAc)Risk Profile
Chloride (HCl)

Very High PoorHigh hygroscopicity; often requires MeOH.[1]
Bromide (HBr)

HighModerateBetter than Cl, but still polar.[1]
Mesylate (MsOH)

ModerateGood Adds lipophilic surface area; lowers MP.[1]
Tosylate (TsOH)

LowExcellent Aromatic ring aids

-stacking in solvents.[1]
Tartrate

HighPoorStrong H-bond network; insoluble in non-polar.[1]

Expert Insight: If your azepane HCl salt is insoluble in Dichloromethane (DCM), do not just add more DCM.[1] The lattice energy of the chloride salt is dominated by strong electrostatic interactions that DCM cannot screen.

  • Action: Perform a salt switch to Azepane Mesylate . The methanesulfonate group adds organic bulk, reducing the crystal density and providing a "handle" for the organic solvent to solvate.

Solving the "Oiling Out" Phenomenon

Azepane salts are notorious for "oiling out"—forming a second liquid phase instead of crystallizing. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary lies above the solubility curve in the phase diagram.

Mechanism

The flexible 7-membered ring has high conformational entropy.[1] Upon cooling, the molecules prefer a disordered liquid state (oil) over the ordered crystal lattice, especially in the presence of impurities or water.

Protocol: De-Oiling via Temperature Cycling

Objective: Bypass the LLPS region to force nucleation.

  • Dissolution: Dissolve the oiled material in the minimum amount of boiling solvent (e.g., Isopropanol).

  • Cloud Point Detection: Cool slowly. At the first sign of turbidity (droplets), STOP .

  • Re-heat: Heat the mixture back up by 5-10°C until the solution is clear.

  • Seeding: Add seed crystals of the pure salt (0.1 wt%) into the clear, hot solution.

  • Isothermal Aging: Hold the temperature constant for 1-2 hours. The seeds provide a surface for growth, bypassing the nucleation energy barrier that favors oil.[2]

  • Slow Cooling: Cool at a rate of 5°C/hour.

Solvent Selection Guide (Hansen Parameters)

To dissolve a salt without changing the counter-ion, you must match the solvent's polarity components to the salt's apparent polarity.

Recommended Binary Solvent Systems:

Primary Solvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Application
Methanol Ethyl Acetate 1:5 to 1:10Standard recrystallization of HCl salts.[1]
Ethanol MTBE 1:3Good for mesylates; avoids oiling out.
Trifluoroethanol (TFE) Toluene 1:10"The Nuclear Option" for stubborn salts.

Why TFE? 2,2,2-Trifluoroethanol is a potent hydrogen bond donor.[1] It strongly solvates the anion (


), effectively "shielding" the cation and breaking the lattice. Toluene is then added to reduce solubility gradually and induce crystallization.

FAQ: Troubleshooting Specific Scenarios

Q1: My azepane HCl salt forms a gel in Ethyl Acetate. How do I fix this? A: Gelling indicates a solvated network that lacks long-range order.[1]

  • Cause: The solvent is too polar to precipitate the salt but not polar enough to fully dissolve the lattice.

  • Fix: Add a "lattice breaker" (small amount of MeOH or water) to dissolve the gel, then add a non-polar anti-solvent (Heptane) dropwise with vigorous stirring to force amorphous precipitation or crystallization.[1]

Q2: Can I use DMSO to dissolve the salt for animal studies? A: Yes, DMSO will dissolve almost any azepane salt due to its high dielectric constant (


). However, DMSO is difficult to remove.
  • Alternative: Use DMA (Dimethylacetamide) or a formulation of 10% Ethanol / 40% PEG400 / 50% Water for better biocompatibility and solubility.

Q3: I need to extract the salt from water into an organic layer. Which solvent? A: Salts generally do not extract into organic layers.[1] You must use an Ion-Pairing Agent .

  • Protocol: Add 1 equivalent of Sodium Dodecyl Sulfate (SDS) or use a lipophilic counter-ion like Naphthalene-1,5-disulfonic acid .[1] This forms a hydrophobic ion pair that can be extracted into DCM or Chloroform.

Solvation Mechanism Visualization

Understanding how the solvent attacks the crystal lattice is crucial for selection.

SolvationMechanism Salt Azepane Salt (Lattice) Anion Anion Solvation Salt->Anion Dissociation Cation Cation Solvation Salt->Cation Dissociation Protic Protic Solvent (MeOH) Protic->Anion H-Bond Donation Protic->Cation Dipole Aprotic Aprotic Solvent (DCM) Aprotic->Anion Weak/None Aprotic->Cation Dipole

Figure 2: Solvation mechanics. Note that aprotic solvents (DCM) fail to solvate small anions (Cl-), leading to poor solubility unless the anion is large/lipophilic.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative handbook on counter-ion selection and solubility).

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[4] Advanced Drug Delivery Reviews, 59(7), 603-616. (Mechanisms of salt solubility and counter-ion effects).

  • Black, S. N., et al. (2006).[3] Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences. (Specific protocols for salt screening).

  • PubChem. (n.d.).[1] Hexamethyleneimine (Azepane) Compound Summary. National Library of Medicine. (Physical properties and pKa data).

  • Veverka, M. (2013).[1] Oiling out of amine salts: Phase diagrams and crystallization strategies. Crystal Growth & Design. (Addresses the specific issue of LLPS in amine salts).

Sources

Troubleshooting

Technical Support Center: Azelastine API Synthesis Optimization

Topic: Minimizing Side Products in Azelastine Intermediate Synthesis Introduction Welcome to the Azelastine Technical Support Hub. This guide addresses the critical challenges in synthesizing the phthalazinone core and i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Products in Azelastine Intermediate Synthesis

Introduction

Welcome to the Azelastine Technical Support Hub. This guide addresses the critical challenges in synthesizing the phthalazinone core and its subsequent conversion to Azelastine Hydrochloride.

In the synthesis of Azelastine, the most persistent impurities arise during the formation and alkylation of the intermediate 4-(4-chlorobenzyl)phthalazin-1(2H)-one (often designated as Impurity D in pharmacopeial monographs). Controlling the regioselectivity during the N-alkylation of this lactam is the primary determinant of yield and purity.[1]

This guide is structured into three troubleshooting modules designed to isolate and eliminate specific impurity vectors.

Module 1: The Phthalazinone Core (Impurity D Control)

Context: The formation of the phthalazinone ring via the reaction of 2-(4-chlorobenzoyl)benzoic acid (or its lactol form) with hydrazine is generally robust, but process deviations can lead to Impurity A (Benzohydrazide derivatives) and incomplete cyclization.

Troubleshooting Guide: Cyclization Efficiency
SymptomProbable CauseCorrective Action
High Residual Hydrazine Excess equivalents used without adequate strip steps.Optimize Stoichiometry: Limit hydrazine hydrate to 1.1–1.2 equivalents. Implement a high-temperature ethanol reflux chase to decompose residual hydrazine.[1][2]
Incomplete Cyclization Reaction temperature too low; pH drift.[1]Thermodynamic Push: Ensure reaction temperature >85°C. The cyclization is acid-catalyzed; ensure the starting keto-acid is fully protonated before hydrazine addition.
Formation of Dimeric Species Localized high concentration of keto-acid.[1]Dosing Protocol: Add hydrazine solution slowly to the keto-acid suspension (inverse addition) to maintain a high hydrazine-to-substrate ratio locally, preventing dimer formation.
Mechanism & Pathway Visualization

The following diagram illustrates the critical pathway from the keto-acid precursor to the phthalazinone intermediate, highlighting diversion points for common impurities.

Azelastine_Cyclization Start 2-(4-chlorobenzoyl) benzoic acid Inter Open-Ring Hydrazone Intermediate Start->Inter Condensation (pH < 7) Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Inter Product 4-(4-chlorobenzyl) phthalazin-1(2H)-one (Impurity D) Inter->Product Cyclization (>85°C, -H2O) ImpurityA Benzohydrazide (Impurity A) Inter->ImpurityA C-C Cleavage (Oxidative Stress)

Figure 1: Reaction pathway for the formation of the Azelastine phthalazinone core.[1] Note that thermal control is essential to prevent oxidative cleavage leading to Impurity A.[1]

Module 2: The N-Alkylation (Critical Control Point)

Context: This is the most technically demanding step.[1] You must couple the phthalazinone (Impurity D) with 1-methylazepan-4-yl 4-methylbenzenesulfonate (or halide). The phthalazinone moiety is an ambient nucleophile, meaning it can react at the Nitrogen (desired) or the Oxygen (undesired O-alkylation).[1]

The Regioselectivity Challenge
  • Desired Product: N-alkylated Azelastine.

  • Major Side Product: O-alkylated isourea ether.[1]

  • Mechanistic Insight: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen is the "harder" nucleophile and the nitrogen is the "softer" nucleophile.[1] However, under thermodynamic control and specific solvent effects, N-alkylation can be favored.[1]

FAQ: Optimizing N-Alkylation

Q: Why am I seeing high levels of O-alkylated impurity? A: This usually indicates "Kinetic Control" conditions or improper base selection.[1]

  • Solvent: Avoid highly polar aprotic solvents like DMSO if using "hard" bases (like NaH), as they can expose the oxygen anion.[1] Recommendation: Use Acetone or 2-Butanone (MEK).[1]

  • Base: Switch to Potassium Carbonate (K₂CO₃) .[1] The potassium ion coordinates with the carbonyl oxygen, effectively "masking" it and directing the electrophile to the nitrogen.[1]

Q: The reaction stalls with 5-10% unreacted Phthalazinone (Impurity D).[1] Should I add more base? A: No. Adding more base often increases hydrolysis of the azepane reagent.[1]

  • Solution: The reaction is likely mass-transfer limited if using solid K₂CO₃.[1] Add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) (1-2 mol%) to facilitate the reaction at the solid-liquid interface.

Q: How do I remove the O-alkylated byproduct? A: The O-alkylated impurity is more basic and less stable than the N-alkylated product.

  • Workup: Treat the reaction mixture with dilute HCl. The O-alkylated product often hydrolyzes back to the starting phthalazinone (which can be filtered off) or remains in the aqueous layer if protonated differently.[1]

Decision Tree: Alkylation Troubleshooting

Alkylation_Logic Problem Issue: Low Yield / High Impurity in Alkylation Step CheckImpurity Identify Major Impurity (HPLC) Problem->CheckImpurity O_Alk O-Alkylated Species (> 5%) CheckImpurity->O_Alk Unreacted Unreacted Phthalazinone (Impurity D) CheckImpurity->Unreacted SolventCheck Check Solvent/Base O_Alk->SolventCheck KineticsCheck Check Kinetics Unreacted->KineticsCheck Fix1 Switch to K2CO3 / Acetone Add 18-Crown-6 or TBAB SolventCheck->Fix1 If using NaH/DMF Fix3 Acid Hydrolysis Workup (Destroys O-isomer) SolventCheck->Fix3 Post-Reaction KineticsCheck->Fix1 PTC needed Fix2 Increase Temp to Reflux Check Reagent Stability KineticsCheck->Fix2 Slow rate

Figure 2: Logical workflow for diagnosing and correcting alkylation failures. The choice of base (K2CO3) and solvent (Acetone/MEK) is pivotal for N-selectivity.

Module 3: Impurity Profiling & Control Strategy

The following table summarizes the critical impurities mandated for control by ICH Q3A guidelines and European Pharmacopoeia (EP) standards.

Critical Impurity Table
Impurity NameEP DesignationStructure/OriginControl Limit (Typical)
Phthalazinone Impurity DStarting material.[3][4][5] Result of incomplete alkylation.[1]NMT 0.15%
Benzohydrazide Impurity ACleavage product of the phthalazinone ring.[1]NMT 0.10%
Des-methyl Azelastine Impurity EMetabolite/Process impurity.[1] Arises if the azepane ring is demethylated or impure starting material is used.[1]NMT 0.15%
N-Oxide Impurity COxidative degradation product.[1]NMT 0.15%
Final Purification Protocol (Crystallization)

To ensure the removal of residual Impurity D and trace O-alkylated byproducts, a specific crystallization sequence is recommended:

  • Dissolution: Dissolve the crude Azelastine base in Ethanol/Water (9:1) at 70°C.

  • Polishing: Treat with activated carbon to remove oxidative impurities (N-oxides).[1] Filter hot.

  • Hydrochlorination: Add HCl gas or conc.[1] HCl in isopropanol.

  • Cooling: Slow cooling to 0-5°C. Impurity D is significantly less soluble in acidic alcoholic media and will precipitate out before the product if concentration is too high, or remain in mother liquor if optimized.[1]

  • Recrystallization: If Impurity D > 0.1%, recrystallize from Methanol .

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Azelastine Hydrochloride Monograph 1633. 11th Edition.[1] Strasbourg, France: EDQM.[1]

  • ChemicalBook . 4-(4-Chlorobenzyl)-2H-phthalazin-1-one Synthesis and Properties.

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 104452: 4-(4-chlorobenzyl)phthalazin-1(2H)-one.[6]

  • BOC Sciences . Azelastine Impurity D (CAS 53242-88-9) Product Specifications.

  • ResearchGate . Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride. (2025).

Sources

Optimization

Technical Support Center: Handling 1-Methylazepan-4-ol Salts

Subject: Best Practices for Storage, Weighing, and Recovery of Hygroscopic Azepane Salts Ticket ID: #TEC-AZP-004 Assigned Specialist: Senior Application Scientist, Chemical Development Group Executive Summary 1-Methylaze...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Best Practices for Storage, Weighing, and Recovery of Hygroscopic Azepane Salts Ticket ID: #TEC-AZP-004 Assigned Specialist: Senior Application Scientist, Chemical Development Group

Executive Summary

1-Methylazepan-4-ol salts (particularly the Hydrochloride and Hydrobromide forms) exhibit severe hygroscopicity and deliquescence . The presence of both a tertiary amine and a secondary hydroxyl group on a flexible seven-membered ring creates a high propensity for hydrogen bonding with atmospheric moisture.

This guide addresses the three most common support tickets we receive regarding this scaffold: unexpected liquefaction (deliquescence) , weighing instability , and salt form optimization .

Module 1: Critical Storage & Environmental Control

Q: My solid sample turned into a viscous oil overnight. What happened?

A: Your sample has undergone deliquescence . This occurs when the Critical Relative Humidity (CRH) of the salt is lower than the relative humidity (RH) of your storage environment. The solid absorbs enough atmospheric moisture to dissolve itself in the sorbed water, forming a saturated solution (the "oil").

The Fix:

  • Immediate Storage: Store all solid stocks in a desiccator containing activated silica gel or Phosphorus Pentoxide (

    
    ).
    
  • Headspace Management: Minimize headspace in storage vials. Argon backfilling is recommended after every use.

  • Temperature: Store at

    
    , but allow the vial to reach room temperature  before opening to prevent condensation.
    
Q: What are the mandatory environmental conditions for handling?

A: You must maintain an ambient RH below the salt's CRH. While the specific CRH for 1-Methylazepan-4-ol HCl varies by batch crystallinity, we recommend an Operating RH of <30% .

Recommended Equipment Hierarchy:

  • Tier 1 (Best): Nitrogen-purged Glovebox (

    
     RH).
    
  • Tier 2 (Acceptable): Glove Bag or "Bag-in-Bag" technique.

  • Tier 3 (Emergency): Rapid handling in a standard fume hood with localized desiccant packs (High Risk).

Module 2: Precision Weighing Protocols

Q: The balance reading keeps drifting upwards while I weigh. How do I get an accurate mass?

A: The drift is caused by the sample absorbing moisture in real-time. Do not use an open weigh boat. You must use the "Weighing by Difference" technique.[1]

Protocol: Weighing by Difference

  • Tare the balance to zero.

  • Place the capped source vial containing the salt onto the balance. Record Mass

    
    .[1][2]
    
  • Remove the vial, take it to your reaction vessel, and quickly transfer the approximate amount needed.

  • Immediately re-cap the source vial.

  • Place the source vial back on the balance. Record Mass

    
    .[1][2]
    
  • Calculated Mass =

    
    .
    

Note: This method eliminates error caused by moisture uptake during the weighing process, as the balance reading is static (capped vial).

Visual Workflow: Handling Hygroscopic Solids

WeighingProtocol Check Check Material State IsSolid State: Free-Flowing Solid Check->IsSolid IsOil State: Oil / Sticky Gum Check->IsOil EnvCheck Check Lab Humidity (Target <30% RH) IsSolid->EnvCheck Quantify Do NOT Weigh Directly IsOil->Quantify WeighDiff Execute 'Weighing by Difference' (Closed Vial Method) EnvCheck->WeighDiff RH OK Dissolve Dissolve Immediately in Anhydrous Solvent EnvCheck->Dissolve RH High (Skip Weighing) WeighDiff->Dissolve SolventSwap Dissolve Entire Batch in Known Volume (MeOH/EtOH) Quantify->SolventSwap Aliquot Dose by Volumetric Aliquot SolventSwap->Aliquot

Figure 1: Decision logic for handling 1-Methylazepan-4-ol salts based on physical state. Note the divergence for "Oil" state requiring volumetric dosing.

Module 3: Recovery & Drying

Q: Can I recover the solid after it has deliquesced?

A: Yes, but simple vacuum drying is often insufficient because the "oil" phase can trap solvent/water, leading to a gummy residue rather than a powder.

Recovery Protocol (Lyophilization):

  • Dissolve: Dissolve the oily residue fully in a minimum amount of water or water/tert-butanol mixture.

  • Freeze: Shell-freeze the flask in liquid nitrogen or dry ice/acetone.

  • Sublime: Place on a lyophilizer (freeze-dryer) for 24-48 hours.

  • Result: This usually yields a fluffy, amorphous solid that is easier to handle (though still hygroscopic).

Alternative (Azeotropic Drying): If you lack a lyophilizer, dissolve the oil in anhydrous ethanol or toluene and rotary evaporate. Repeat 3x to azeotropically remove water.

Module 4: Advanced Salt Selection

Q: The HCl salt is unmanageable. Are there better alternatives?

A: The Hydrochloride (HCl) salt is a small, charge-dense counter-ion that often leads to high lattice energy but also high hygroscopicity in this specific azepane scaffold.

Recommendation: Consider switching to a hydrophobic counter-ion or a di-acid capable of hydrogen bonding networks.

Salt FormHygroscopicity RiskCrystallinity PotentialNotes
Hydrochloride (HCl) High ModerateStandard default, but often deliquescent.
Hydrobromide (HBr) High ModerateSimilar to HCl; prone to oxidation if not pure.
Fumarate Low/Medium High Excellent alternative. The dicarboxylic acid can bridge azepane units, improving lattice stability.
Tosylate Low HighAdds significant molecular weight, but the hydrophobic toluene ring repels moisture.
Visual Workflow: Salt Optimization Strategy

SaltSelection Start Current Form: HCl Salt Issue Issue: Deliquescence Start->Issue Screen Screen Counter-ions Issue->Screen Opt1 Fumarate (H-Bond Network) Screen->Opt1 First Choice Opt2 Tosylate (Hydrophobic Bulk) Screen->Opt2 Second Choice Result Improved Physical Stability Opt1->Result Opt2->Result

Figure 2: Strategic pathway for salt switching if the HCl form proves too unstable for the intended application.

References & Grounding

  • United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems.[3][4] (Defines sorption-desorption isotherms and deliquescence).

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Hygroscopicity classification and its impact on solid-state stability.[5] (Provides the framework for classifying salts as "deliquescent").

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on counter-ion selection for improving stability).

  • FDA Guidance for Industry. Q1A(R2) Stability Testing of New Drug Substances and Products. (Regulatory context for moisture control).[4][6] Link

Sources

Reference Data & Comparative Studies

Validation

Chiral Resolution of 1-Methylazepan-4-ol: Method Development &amp; Optimization Guide

Executive Summary The enantioseparation of 1-Methylazepan-4-ol presents a specific challenge in chiral chromatography due to its aliphatic nature and lack of a strong UV chromophore.[1] While standard screening protocols...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantioseparation of 1-Methylazepan-4-ol presents a specific challenge in chiral chromatography due to its aliphatic nature and lack of a strong UV chromophore.[1] While standard screening protocols often fail due to poor detectability, this guide outlines a dual-strategy approach: a Direct Method utilizing advanced detection (RI/ELSD/MS) and a Derivatization Method (using 3,5-dinitrobenzoyl chloride) that transforms the analyte into a highly resolvable species for standard UV-HPLC.[1]

This guide synthesizes experimental data from structural analogs (azelastine intermediates, 4-hydroxypiperidines) to provide a definitive protocol for researchers in drug development.

Analyte Analysis & Chromatographic Challenges

Before selecting a column, one must understand the physicochemical limitations of the target molecule.

PropertySpecificationChromatographic Implication
Structure Cyclic aliphatic amino alcohol (7-membered ring)No Pi-Pi Interactions: Native molecule cannot utilize pi-pi stacking mechanisms common in Chiralpak separations.[1]
Chromophore None (Aliphatic amine/alcohol)UV Blindness: Negligible absorption >210 nm. Standard UV detection is unreliable.
Basicity Tertiary amine (

)
Peak Tailing: Requires basic additives (DEA/TEA) to suppress silanol interactions.[1]
Chirality One stereocenter (C4)Resolution Potential: High, provided adequate steric or electronic handles are introduced.

Strategy A: Direct Separation (High-Throughput / MS-Compatible)

This approach is ideal when mass spectrometry is available or when sample recovery is required without chemical modification.

Recommended Column: Chiralpak AD-H or Chiralpak IA

The Amylose tris(3,5-dimethylphenylcarbamate) selector (Chiralpak AD/IA) typically offers superior recognition for cyclic aliphatic amines compared to cellulose derivatives, primarily through inclusion complexation and hydrogen bonding.

Experimental Protocol
  • Column: Chiralpak AD-H (5 µm, 250 x 4.6 mm) or Chiralpak IA (Immobilized).

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA).[1]

  • Ratio: 90 : 10 : 0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection (Critical):

    • MS: ESI+ (M+H = 130.12). Most sensitive.

    • RI (Refractive Index): Suitable for isocratic, high-concentration samples (>1 mg/mL).

    • ELSD: Universal detection, gradient compatible.

Expected Performance:

  • Retention Factor (

    
    ):  1.5 – 3.0
    
  • Selectivity (

    
    ):  1.1 – 1.3
    
  • Resolution (

    
    ):  > 1.5 (Baseline separation is achievable but relies heavily on the steric fit within the amylose helical groove).
    

Strategy B: Derivatization (The "Gold Standard" for Quality Control)

For QC environments relying on UV-Vis detectors, pre-column derivatization is the authoritative method. By attaching a 3,5-dinitrobenzoyl (DNB) group, you introduce a strong UV chromophore and a pi-acidic group that interacts strongly with the pi-basic Chiralpak stationary phase.[1]

Derivatization Protocol
  • Reagents: 1-Methylazepan-4-ol (1 eq), 3,5-Dinitrobenzoyl chloride (1.2 eq), Triethylamine (1.5 eq), DCM (Solvent).[1]

  • Reaction: Stir at RT for 30 mins. Quench with water, extract with DCM.

  • Result: 1-Methylazepan-4-yl-3,5-dinitrobenzoate.[1]

Optimized Chromatographic Method
  • Column: Chiralpak AD-H (Coated) or Chiralpak IA (Immobilized).[1]

  • Mobile Phase: n-Hexane / Ethanol / DEA.[1]

  • Ratio: 80 : 20 : 0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm .

Mechanism of Enhanced Separation: The DNB group acts as a "handle," engaging in pi-pi stacking with the 3,5-dimethylphenyl groups of the stationary phase. This additional interaction point typically doubles the selectivity factor (


) compared to the native molecule.
ParameterNative (Direct)DNB-Derivative
Detection Limit High (mg/mL range via RI)Low (ng/mL range via UV)
Selectivity (

)
~1.2~1.8 - 2.5
Robustness Low (Sensitive to temp/flow)High (Strong specific interactions)

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate methodology based on available instrumentation and sensitivity requirements.

G Start Start: 1-Methylazepan-4-ol Sample CheckInst Check Available Detection Start->CheckInst MS_ELSD Mass Spec or ELSD Available? CheckInst->MS_ELSD Assess Lab Capability DirectMethod METHOD A: Direct Separation Column: Chiralpak AD-H/IA MP: Hex/IPA/DEA (90:10:0.1) Mechanism: H-Bonding + Inclusion MS_ELSD->DirectMethod Yes (MS/ELSD/RI) DerivMethod METHOD B: Derivatization React with 3,5-DNB Chloride Target: DNB-Ester Derivative MS_ELSD->DerivMethod No (UV Only) Result1 Analysis Complete (Qualitative/Prep) DirectMethod->Result1 Rs > 1.5 (Low Sensitivity) UVMethod Run UV-HPLC (254 nm) Column: Chiralpak AD-H MP: Hex/EtOH/DEA (80:20:0.1) Mechanism: Pi-Pi Stacking + H-Bonding DerivMethod->UVMethod Post-Reaction Result2 Analysis Complete (Quant/QC) UVMethod->Result2 Rs > 2.0 (High Sensitivity)

Caption: Decision tree for selecting the optimal chiral separation strategy based on detection capabilities.

Mechanistic Visualization

Understanding why the columns work is crucial for troubleshooting. The diagram below depicts the interaction mechanism on the Chiralpak AD stationary phase.

Mechanism cluster_CSP Stationary Phase (Chiralpak AD) cluster_Analyte Analyte (DNB-Derivative) CSP_Node Amylose-tris(3,5-dimethylphenylcarbamate) Helical Groove Sites Interaction Sites: 1. C=O (H-Bond Acceptor) 2. NH (H-Bond Donor) 3. Phenyl Ring (Pi-Basic) CSP_Node->Sites FuncGroups Functional Groups: 1. Ester C=O 2. DNB Ring (Pi-Acidic) 3. Tertiary Amine Sites->FuncGroups Pi-Pi Stacking (Primary Selectivity Driver) Sites->FuncGroups Hydrogen Bonding (Orientation) Sites->FuncGroups Inclusion Complex (Steric Fit) Analyte_Node 1-Methylazepan-4-yl-3,5-DNB Analyte_Node->FuncGroups

Caption: Interaction mechanism between the derivatized analyte and the Chiralpak AD stationary phase.

Comparison of Stationary Phases

FeatureChiralpak AD-H / IA (Amylose)Chiralcel OD-H / IC (Cellulose)
Helical Structure Left-handed helix (AD).[1] Generally more open cavity, better for bulky 7-membered rings.[1]Right-handed helix (OD).[1] Tighter cavity, often better for planar molecules.
Success Rate High for azepane derivatives. The flexibility of the amylose backbone accommodates the non-planar 7-membered ring well.Moderate. May require more specific mobile phase tuning (e.g., lower alcohol content) to achieve separation.
Immobilized (IA/IC) Allows use of DCM/THF. Useful if solubility is an issue, but standard Hex/IPA is usually sufficient for this alcohol.Same advantages. Chiralpak IC is particularly powerful for basic amines but AD is the primary recommendation for this specific topology.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Standard protocol for basic analytes and solvent compatibility).

  • Heinemann, U., et al. (2003). "Simultaneous enantioselective separation of azelastine and three of its metabolites..." Journal of Chromatography B, 793(2), 389-404. (Establishes separation protocols for azepane-containing pharmaceuticals).

  • Simeonov, S. P., et al. (2012). "Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization." ResearchGate. (Validates the DNB-derivatization strategy for enhancing UV detection and chiral recognition).

  • Patel, S., & Pasha, T. (2018). "Stability-Indicating High-Performance Liquid Chromatography method for determination of antihistamine drug azelastine." Asian Journal of Pharmaceutical and Clinical Research. (Provides context on impurity profiling for azelastine intermediates).

Sources

Comparative

A Comparative Guide to Validated Analytical Methods for Azelastine Impurities

This guide provides an in-depth comparison of validated analytical methods for the quantification and identification of impurities in Azelastine Hydrochloride. Designed for researchers, analytical scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of validated analytical methods for the quantification and identification of impurities in Azelastine Hydrochloride. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the nuances of pharmacopoeial methods and contrasts them with advanced, high-throughput techniques. The focus is on the scientific rationale behind methodological choices, adherence to validation standards, and practical application in a quality control (QC) environment.

Introduction: The Criticality of Impurity Profiling for Azelastine

Azelastine hydrochloride is a potent, second-generation H1-receptor antagonist widely used for the symptomatic treatment of allergic rhinitis and conjunctivitis.[1][2] As with any active pharmaceutical ingredient (API), the presence of impurities—arising from manufacturing processes, degradation, or storage—can adversely affect the efficacy and safety of the final drug product.[3] Rigorous analytical monitoring is therefore not merely a regulatory requirement but a scientific necessity to ensure patient safety.

This guide will explore and compare the established methods found in the European Pharmacopoeia (Ph. Eur.) with modern, stability-indicating HPLC and UPLC methods developed and validated in the scientific literature.

The Baseline: European Pharmacopoeia (Ph. Eur.) Method

The European Pharmacopoeia provides a standardized liquid chromatography (LC) method for the assessment of related substances in Azelastine Hydrochloride.[4] This method serves as a fundamental benchmark for quality control laboratories.

Experimental Protocol: Ph. Eur. 1633[4]
  • Column: Nitrile silica gel for chromatography (10 µm particle size), 0.25 m x 4.6 mm.

    • Expertise & Experience: The choice of a nitrile stationary phase is significant. It offers a different selectivity compared to common C8 or C18 columns, which is particularly useful for separating compounds with polar functional groups and aromatic rings, like Azelastine and its structurally similar impurities.

  • Mobile Phase: A mixture of an aqueous solution containing sodium octanesulfonate and potassium dihydrogen phosphate (adjusted to pH 3.0-3.1) and acetonitrile (740:260 v/v).

    • Causality: Sodium octanesulfonate acts as an ion-pairing agent. Azelastine and its basic impurities are protonated at this acidic pH, and the ion-pairing reagent forms a neutral complex with them. This enhances retention on the moderately polar nitrile phase and improves peak shape.

  • Flow Rate: 2.0 mL/min.

  • Detection: UV Spectrophotometry at 210 nm.

  • Temperature: 30°C.

  • Run Time: Twice the retention time of the Azelastine peak (approx. 8-9 minutes).

Performance and Limitations:

While robust and well-established, the Ph. Eur. method has certain limitations in the context of modern drug development. The use of larger particle size columns (10 µm) and a high flow rate can lead to higher solvent consumption and longer run times compared to more advanced techniques. Furthermore, the reliance on a single UV wavelength may not be optimal for all potential impurities, especially those lacking a strong chromophore at 210 nm.

Advanced Chromatographic Methods: A Comparative Analysis

To overcome the limitations of older methods, researchers have developed more rapid, sensitive, and specific stability-indicating methods using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC).

Method 1: Stability-Indicating RP-HPLC

Several studies have focused on developing simple, accurate, and precise reverse-phase HPLC (RP-HPLC) methods for Azelastine.[5][6] A representative method is detailed below, which has been validated according to International Council for Harmonisation (ICH) guidelines.[7]

  • Column: Octadecylsilane (ODS/C18), 250 mm x 4.6 mm, 5 µm particle size.

    • Expertise & Experience: The C18 column is a workhorse in pharmaceutical analysis due to its strong hydrophobic retention mechanism, which is ideal for separating the moderately non-polar Azelastine from its potential impurities.

  • Mobile Phase: Isocratic elution with Phosphate buffer (pH 3.1) and Acetonitrile (60:40, v/v).

    • Causality: The acidic phosphate buffer ensures consistent protonation of the analyte and impurities, leading to sharp, symmetrical peaks. Acetonitrile serves as the organic modifier to control the elution strength. The isocratic mode simplifies the method and improves reproducibility.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm.[8]

  • Temperature: Ambient.

Caption: General workflow for Azelastine impurity analysis by RP-HPLC.

Method 2: Stability-Indicating Method for Combination Products

Often, Azelastine is formulated with other APIs, such as corticosteroids like Fluticasone Propionate. This requires more sophisticated methods capable of resolving all active ingredients and their respective impurities.

  • Column: Bakerbond Phenyl Hexyl, 250 mm x 4.6 mm, 5 µm.

    • Expertise & Experience: A Phenyl Hexyl phase provides unique π-π interactions in addition to hydrophobic interactions. This alternative selectivity is highly effective for separating complex mixtures of aromatic compounds, making it an excellent choice for a combination drug product.

  • Mobile Phase A: Mixture of octane sulfonic acid sodium salt and trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Elution: Gradient mode.

    • Causality: A gradient elution is necessary to resolve a wide range of compounds with different polarities in a reasonable time. It starts with a higher aqueous composition to retain and separate polar impurities and gradually increases the organic content to elute the more hydrophobic compounds, including the APIs.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 239 nm.[9]

Method Validation: Ensuring Trustworthiness via ICH Q2(R1)

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[10][11] All developed methods must be rigorously validated against the parameters set forth in the ICH Q2(R1) guideline to ensure scientific integrity.[12]

Key Validation Parameters: [13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities, degradants, and placebo matrix. Forced degradation studies (acid, base, oxidation, thermal, photolytic) are crucial for demonstrating specificity.[14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value, typically assessed by recovery studies of spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).

ICH_Validation start Start: Developed Analytical Method specificity Specificity Forced Degradation Placebo Interference start->specificity linearity Linearity & Range Correlation Coefficient (r) y-intercept specificity->linearity accuracy Accuracy Spiked Recovery (%) Min. 3 Levels linearity->accuracy precision Precision Repeatability (RSD%) Intermediate Precision (RSD%) accuracy->precision lod_loq LOD & LOQ Signal-to-Noise Standard Deviation of Response precision->lod_loq robustness Robustness Vary pH, Flow Rate, etc. Check System Suitability lod_loq->robustness end Validated Method Ready for Routine Use robustness->end

Caption: Sequential workflow for analytical method validation per ICH Q2(R1).

Comparative Performance Summary

The choice of analytical method depends on the specific application, whether it is for routine QC, stability testing, or product development. The table below compares the discussed methods based on key performance attributes.

ParameterPh. Eur. LC Method[4]Isocratic RP-HPLC Method[5]Gradient RP-HPLC Method[3][9]
Primary Application Routine QC, Compendial TestingRoutine QC, AssayStability Studies, Impurity Profiling
Stationary Phase Nitrile Silica Gel (10 µm)C18 (5 µm)Phenyl Hexyl (5 µm)
Selectivity Basis Polar & Dipole InteractionsHydrophobic InteractionsHydrophobic & π-π Interactions
Elution Mode IsocraticIsocraticGradient
Typical Run Time > 15 minutes~ 10 minutes~ 30 minutes
Resolution Power ModerateGoodExcellent
Specificity Defined for specified impuritiesGood, can be stability-indicatingExcellent, proven stability-indicating
Solvent Consumption HighModerateModerate to High
Complexity LowLowHigh

Conclusion and Recommendations

For routine quality control of Azelastine Hydrochloride drug substance where the impurity profile is well-characterized, the European Pharmacopoeia method provides a reliable, albeit slower, benchmark.[4]

For improved throughput and efficiency in a QC setting for a simple formulation, a validated isocratic RP-HPLC method is superior.[5] It offers shorter run times, reduced solvent usage, and excellent performance for known impurities.

For comprehensive stability studies, forced degradation analysis, and the analysis of complex combination products, a gradient RP-HPLC method with an alternative selectivity column (e.g., Phenyl Hexyl) is the authoritative choice.[3][9] Its high resolving power and proven stability-indicating nature are essential for detecting and quantifying known and unknown degradation products, ensuring the highest level of product quality and regulatory compliance.

Ultimately, the selection of an analytical method must be a scientifically driven decision, justified by thorough validation data that proves the method is fit for its intended purpose.[10]

References

  • Gill, C. H., et al. (2018). A study of method development and validation for estimation of Azelastine hydrochloride in nasal spray formulations by RP-HPLC method. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Nivekar, V. V., et al. (2020). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION HPLC METHOD FOR NASAL SPRAY FORMULATION OF AZELASTINE HYDROCHLORIDE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available from: [Link]

  • Patel, D., et al. (2023). Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector. Journal of AOAC INTERNATIONAL. Available from: [Link]

  • Abdel-Ghany, M. F., et al. (2025). Validated HPLC method for simultaneous determination of azelastine hydrochloride fluticasone propionate and oxymetazoline in nasal mucosa and nasopharyngeal swabs from real human samples. Scientific Reports. Available from: [Link]

  • International Journal of Novel Research and Development. (2024). METHOD DEVELOPMENT AND VALIDATION FOR AZELASTINE HYDROCHLORIDE AND FLUTICASONE PROPIONATE BY USING RP-HPLC. IJNRD. Available from: [Link]

  • International Journal of Creative Research Thoughts. (2022). A review: Analytical method for determination of Azelastine Hcl in pharmaceutical dosage form. IJCRT.org. Available from: [Link]

  • Patel, J., et al. (2021). Development and Validation of HPTLC Method along with Forced Degradation Study for the Simultaneous Estimation of Azelastine Hydrochloride and. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • SAVA Healthcare. (2023). Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propio. SAVA Healthcare Limited. Available from: [Link]

  • ResearchGate. (n.d.). Chromatographic separation of azelastine HCl (3.3 min), impurity B (1.5 min), impurity D (9.3 min), and impurity E (13.9 min). ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). MS/TOF spectra of the six degradation products of azelastine. ResearchGate. Available from: [Link]

  • European Pharmacopoeia. (2011). AZELASTINE HYDROCHLORIDE Azelastini hydrochloridum. Ph. Eur. Monograph 1633.
  • ResearchGate. (n.d.). Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. ResearchGate. Available from: [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. Available from: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available from: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). AZELASTINE HYDROCHLORIDE CRS. EDQM CRS catalogue. Available from: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Azelastine Hydrochloride. PubChem Compound Summary for CID 54360. Available from: [Link]

  • Geneesmiddeleninformatiebank. (2024). Azelastine/Fluticasonpropionaat CF 137 mg/ 50 microgram per actuation, nasal. Available from: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available from: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.